4,5-Dimethyl-1H-imidazole hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4,5-dimethyl-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c1-4-5(2)7-3-6-4;/h3H,1-2H3,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSANQPKBITNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574101 | |
| Record name | 4,5-Dimethyl-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53316-51-1 | |
| Record name | 4,5-Dimethyl-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dimethyl-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4,5-Dimethyl-1H-imidazole hydrochloride
CAS Number: 53316-51-1
This technical guide provides an in-depth overview of 4,5-Dimethyl-1H-imidazole hydrochloride, a heterocyclic organic compound of interest to researchers, scientists, and professionals in the field of drug development. This document covers its chemical and physical properties, synthesis, potential biological activities, and safety information.
Chemical and Physical Properties
This compound is the salt form of 4,5-Dimethyl-1H-imidazole. The addition of hydrochloric acid increases its polarity and aqueous solubility, which can be advantageous for certain experimental applications. The properties of the free base, 4,5-Dimethyl-1H-imidazole (CAS Number: 2302-39-8), provide a foundation for understanding the characteristics of its hydrochloride salt.
Table 1: Physicochemical Properties of 4,5-Dimethyl-1H-imidazole
| Property | Value |
| Molecular Formula | C₅H₈N₂ |
| Molecular Weight | 96.13 g/mol |
| Melting Point | 121-122 °C |
| Boiling Point | 284.3 ± 9.0 °C at 760 mmHg |
| Density | 1.0 ± 0.1 g/cm³ |
| Flash Point | 151.0 ± 5.1 °C |
| pKa | 15.26 ± 0.10 (Predicted) |
| LogP | 0.76 |
| Water Solubility | Soluble |
Table 2: Properties of this compound
| Property | Value |
| CAS Number | 53316-51-1 |
| Molecular Formula | C₅H₉ClN₂ |
| Molecular Weight | 132.59 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water |
Synthesis and Experimental Protocols
The synthesis of this compound is typically a two-step process involving the initial synthesis of the free base, 4,5-Dimethyl-1H-imidazole, followed by its conversion to the hydrochloride salt.
Experimental Protocol 1: Synthesis of 4,5-Dimethyl-1H-imidazole
A common and efficient method for the synthesis of 4,5-disubstituted imidazoles is the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an ammonia source. For 4,5-Dimethyl-1H-imidazole, diacetyl (2,3-butanedione) and formamide can be used as key starting materials.
Materials:
-
Diacetyl (2,3-butanedione)
-
Formamide
-
Ammonium acetate
-
Glacial acetic acid (optional, as solvent)
-
Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, separatory funnel, etc.)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of diacetyl and an excess of formamide. Ammonium acetate can be added as a source of ammonia. The reaction can be carried out neat or in a solvent such as glacial acetic acid.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4,5-Dimethyl-1H-imidazole.
-
The crude product can be purified by recrystallization or column chromatography.
Experimental Protocol 2: Preparation of this compound
The hydrochloride salt is prepared by treating the free base with hydrochloric acid.
Materials:
-
4,5-Dimethyl-1H-imidazole (synthesized as described above)
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)
-
Anhydrous diethyl ether or isopropanol
-
Standard laboratory glassware
Procedure:
-
Dissolve the purified 4,5-Dimethyl-1H-imidazole in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrochloric acid with stirring. The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold anhydrous diethyl ether.
-
Dry the resulting solid under vacuum to obtain this compound.
Potential Biological Activities and Signaling Pathways
The imidazole moiety is a common scaffold in many biologically active molecules and approved drugs, exhibiting a wide range of pharmacological activities including anticancer, antifungal, antibacterial, and anti-inflammatory properties. While specific biological data for this compound is limited in publicly available literature, its structural similarity to other imidazole-based compounds suggests potential interactions with key cellular signaling pathways.
Imidazole derivatives have been identified as inhibitors of important signaling pathways such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway .[1][2][3][4][5] These pathways are crucial in regulating cell proliferation, survival, and inflammation, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.[1][3][4][5][6]
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of this pathway is a therapeutic strategy for various inflammatory diseases.
Caption: Potential inhibition of the p38 MAPK pathway by imidazole-based compounds.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[1][3][4][6]
Caption: Potential points of inhibition in the PI3K/Akt/mTOR pathway by imidazole derivatives.
Applications in Research and Drug Development
This compound can serve as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. Its imidazole core provides a versatile scaffold for structural modifications to optimize binding to biological targets. Given the known activities of other imidazole-containing compounds, this molecule could be explored for its potential as an inhibitor of kinases, a ligand for various receptors, or as an antimicrobial agent.[7][8]
Safety and Handling
Imidazole derivatives should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, eye and skin protection, as well as adequate ventilation, are recommended when working with this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or professional advice. All laboratory work should be conducted in accordance with established safety protocols.
References
- 1. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,5-Dimethyl-2-phenyl-1H-imidazole|CAS 13682-20-7 [benchchem.com]
- 8. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,5-Dimethyl-1H-imidazole Hydrochloride for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,5-Dimethyl-1H-imidazole hydrochloride, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, provides experimental protocols for its synthesis, and explores its biological significance.
Core Quantitative Data
The essential quantitative data for 4,5-Dimethyl-1H-imidazole and its hydrochloride salt are summarized in the table below for easy reference and comparison.
| Property | 4,5-Dimethyl-1H-imidazole | This compound |
| Molecular Formula | C₅H₈N₂ | C₅H₉ClN₂ |
| Molecular Weight | 96.13 g/mol [1] | 132.59 g/mol |
| CAS Number | 2302-39-8[1] | 53316-51-1[2] |
| Melting Point | 121-122 °C[3] | 305 °C (decomposes)[4] |
| Boiling Point | 284.288 °C at 760 mmHg[3] | 305.9 °C at 760 mmHg[4] |
| Density | 1.028 g/cm³[3] | Not available |
| Flash Point | 150.982 °C[3] | 138.8 °C[4] |
| Vapor Pressure | 0.00515 mmHg at 25°C[3] | 0.000592 mmHg at 25°C[4] |
The molecular weight of this compound was calculated by adding the molecular weight of 4,5-Dimethyl-1H-imidazole (96.13 g/mol ) and hydrogen chloride (36.461 g/mol ).[1][5]
Experimental Protocols
The synthesis of substituted imidazoles is a fundamental process in medicinal chemistry. Below are detailed methodologies for the synthesis of the parent compound, 4,5-Dimethyl-1H-imidazole, which can then be converted to its hydrochloride salt.
Synthesis of 4,5-Dimethyl-1H-imidazole
A common and effective method for the synthesis of 1,2,4,5-tetrasubstituted imidazoles involves a one-pot, multi-component reaction. A variation of this can be adapted for the synthesis of 4,5-dimethyl-1H-imidazole. A general procedure is as follows:
Materials and Reagents:
-
An appropriate α-dicarbonyl compound (e.g., 2,3-butanedione)
-
An aldehyde (e.g., formaldehyde)
-
Ammonium acetate
-
A suitable solvent (e.g., ethanol, acetic acid)
Procedure:
-
In a round-bottom flask, dissolve the α-dicarbonyl compound and the aldehyde in the chosen solvent.
-
Add ammonium acetate to the mixture. The molar ratio of the reactants should be optimized but is typically around 1:1:2 (dicarbonyl:aldehyde:ammonium acetate).
-
The reaction mixture is then heated under reflux for a period of 1 to 3 hours. Progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield pure 4,5-dimethyl-1H-imidazole.
Formation of the Hydrochloride Salt
The hydrochloride salt can be readily prepared by treating the synthesized 4,5-Dimethyl-1H-imidazole with hydrochloric acid.
Materials and Reagents:
-
Purified 4,5-Dimethyl-1H-imidazole
-
Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or ethanol)
-
Anhydrous diethyl ether (for precipitation)
Procedure:
-
Dissolve the purified 4,5-Dimethyl-1H-imidazole in a minimal amount of a suitable anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrochloric acid (dissolved in the same or a miscible solvent) to the cooled solution with constant stirring.
-
The hydrochloride salt will typically precipitate out of the solution. If not, the addition of a less polar solvent like anhydrous diethyl ether can induce precipitation.
-
The precipitate is then collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and salt formation of this compound.
Caption: Synthetic workflow for this compound.
Biological Significance of the Imidazole Scaffold
The imidazole ring is a crucial structural motif in a vast array of biologically active molecules. Its presence in natural compounds like the amino acid histidine and in numerous synthetic drugs highlights its importance in medicinal chemistry. Imidazole derivatives have been shown to possess a wide range of pharmacological activities.
Caption: Diverse biological activities of imidazole-containing compounds.
Imidazole-based compounds exhibit a broad spectrum of biological activities, including antifungal, anticancer, antiviral, anti-inflammatory, and antidepressant properties.[6][7][8][9][10][11] This versatility makes the imidazole scaffold a privileged structure in drug discovery and development. The diverse therapeutic applications stem from the ability of the imidazole ring to interact with various biological targets.
References
- 1. 4,5-Dimethyl-1H-imidazole | C5H8N2 | CID 75306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 53316-51-1 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. lookchem.com [lookchem.com]
- 5. Hydrogen chloride [webbook.nist.gov]
- 6. scialert.net [scialert.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethyl-1H-imidazole hydrochloride
This technical guide provides a comprehensive overview of the chemical and physical properties of 4,5-Dimethyl-1H-imidazole hydrochloride, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, experimental protocols, and safety information to serve as a foundational resource.
Core Chemical Properties
This compound is a heterocyclic organic compound. The imidazole ring is a fundamental structure in various biologically active molecules, including the amino acid histidine. The addition of two methyl groups at the 4 and 5 positions and the formation of a hydrochloride salt influence its physical and chemical characteristics.
Physicochemical Data
The quantitative properties of 4,5-Dimethyl-1H-imidazole and its hydrochloride salt are summarized in the table below for easy comparison.
| Property | 4,5-Dimethyl-1H-imidazole | This compound | Source(s) |
| Molecular Formula | C₅H₈N₂ | C₅H₉ClN₂ | [1] |
| Molecular Weight | 96.13 g/mol | 132.59 g/mol | [2][3] |
| Melting Point | 121-122 °C | 305 °C (decomposes) | [4][5] |
| Boiling Point | 284.3 °C at 760 mmHg | 305.9 °C at 760 mmHg | [4][5] |
| Flash Point | 151 °C | 138.8 °C | [4][5] |
| Vapor Pressure | 0.00515 mmHg at 25°C | 0.000592 mmHg at 25°C | [4][5] |
| pKa | 15.26 ± 0.10 (Predicted) | Not available | [4] |
| Appearance | - | White to very pale yellow crystal/powder | [6] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum of the free base would be expected to show signals corresponding to the two methyl groups and the two protons on the imidazole ring.
-
¹³C NMR: The carbon NMR spectrum for the free base is available and provides information on the carbon framework of the molecule.[3]
-
Mass Spectrometry: GC-MS data is available for the free base, which can be used to determine its molecular weight and fragmentation pattern.[3]
-
IR Spectroscopy: Infrared spectroscopy can be used to identify the functional groups present in the molecule. For imidazole derivatives, characteristic peaks for N-H and C=N stretching are typically observed.[7]
Experimental Protocols
Detailed methodologies are essential for the synthesis and analysis of this compound in a research and development setting.
Synthesis of 4,5-Dimethyl-1H-imidazole
A general method for the synthesis of the 4,5-Dimethyl-1H-imidazole precursor is the Debus synthesis or a variation thereof. A plausible laboratory-scale synthesis is outlined below.
Materials and Reagents:
-
Diacetyl (2,3-butanedione)
-
Ammonium acetate
-
Glacial acetic acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Organic solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve diacetyl and a molar excess of ammonium acetate in glacial acetic acid.
-
Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acetic acid with a saturated solution of sodium hydroxide.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 4,5-Dimethyl-1H-imidazole.
-
The crude product can be purified by recrystallization or column chromatography.
To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid. The resulting precipitate is then filtered and dried.
Analytical Quantification using HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification and purity assessment of imidazole derivatives.[8][9]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 3.0) in a 30:70 (v/v) ratio.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at approximately 210 nm.[8]
-
Injection Volume: 10 µL.[8]
-
Column Temperature: 30 °C.[8]
Procedure:
-
Prepare a stock solution of the sample in the mobile phase.
-
Prepare a series of standard solutions of known concentrations.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.
Biological Activity and Applications
Imidazole derivatives are known to possess a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[10][11] They are key components in many pharmaceutical compounds.[11] Specifically, some dihydro-1H-imidazole derivatives have been investigated for their potential as antidepressants.[12] The biological activity of this compound is an area for further research, with potential applications in medicinal chemistry as a building block for more complex molecules.[13]
Safety and Handling
Based on available safety data sheets for imidazole compounds, the following precautions should be observed:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. Keep away from incompatible materials such as oxidizing agents.
-
Hazards: May cause skin and eye irritation. Harmful if swallowed. The toxicological properties have not been thoroughly investigated.
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
References
- 1. rdchemicals.com [rdchemicals.com]
- 2. scbt.com [scbt.com]
- 3. 4,5-Dimethyl-1H-imidazole | C5H8N2 | CID 75306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. 1H-Imidazole hydrochloride | CAS#:1467-16-9 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties of 4,5-Dimethyl-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4,5-Dimethyl-1H-imidazole hydrochloride. The information is compiled from various chemical data sources and is intended to support research and development activities. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and workflow diagrams for key analytical procedures.
Core Physical Properties
This compound is a heterocyclic organic compound. Understanding its physical properties is crucial for its application in chemical synthesis, pharmaceutical development, and materials science.
General Information
| Property | Value | Source |
| CAS Number | 53316-51-1 | [1] |
| Molecular Formula | C₅H₉ClN₂ | [1] |
| Appearance | Solid (visual inspection) |
Quantitative Data Summary
The following table summarizes the key quantitative physical properties for this compound and its corresponding free base, 4,5-Dimethyl-1H-imidazole.
| Property | This compound | 4,5-Dimethyl-1H-imidazole (Free Base) | Source |
| Molecular Weight | 132.59 g/mol | 96.13 g/mol | [1][2] |
| Melting Point | ~305 °C (decomposes) | 121-122 °C | |
| Boiling Point | Not available | 284.288 °C at 760 mmHg | [3] |
| Density | Not available | 1.028 g/cm³ | [3] |
| pKa (Predicted) | Not available | 15.26 ± 0.10 | [3] |
| Solubility | Expected to be highly soluble in water and soluble in methanol. | Soluble in ethanol, ether, chloroform, pyridine, and benzene; insoluble in petroleum ether. | [4][5][6] |
| Flash Point | Not available | 150.982 °C | [3] |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a depth of 2-3 mm.[7]
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute).
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.[8] For substances that decompose, the temperature of decomposition is noted.
Solubility Assessment
Determining the solubility in various solvents is essential for reaction setup, purification, and formulation.
Methodology:
-
Qualitative Assessment:
-
Quantitative Assessment:
-
Prepare a saturated solution of the compound in a specific solvent at a controlled temperature.
-
Carefully withdraw a known volume of the supernatant.
-
Evaporate the solvent from the aliquot and weigh the remaining solid.
-
Calculate the solubility in terms of g/100 mL or other appropriate units.
-
Spectroscopic Analysis
Spectroscopic data provides structural confirmation and information about the chemical environment of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology for ¹H NMR:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.[11]
-
The use of a non-protic solvent like DMSO-d₆ is often preferred for hydrochloride salts to observe the N-H protons.[12][13]
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and assign the chemical shifts (ppm) relative to a reference standard (e.g., TMS). The protonation of the imidazole nitrogen is expected to cause a downfield shift of adjacent protons compared to the free base.[11][14]
Infrared (IR) Spectroscopy
Methodology (Thin Solid Film):
-
Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[15]
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[15]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[15]
-
Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. The spectrum should show characteristic peaks for N-H, C-H, C=N, and C-N bonds.
Mass Spectrometry (MS)
Methodology (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.[16]
-
The gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[17]
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[18]
-
A detector measures the abundance of each ion, generating a mass spectrum. The spectrum is analyzed for the molecular ion peak (M⁺) and characteristic fragment ions.
References
- 1. scbt.com [scbt.com]
- 2. 4,5-Dimethyl-1H-imidazole | C5H8N2 | CID 75306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,5-DIMETHYL-1H-IMIDAZOLE|2302-39-8|lookchem [lookchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chembk.com [chembk.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Mass Spectrometry [www2.chemistry.msu.edu]
An In-depth Technical Guide to the Synthesis of 4,5-Dimethyl-1H-imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for 4,5-dimethyl-1H-imidazole hydrochloride, a valuable heterocyclic compound in medicinal chemistry and materials science. The synthesis is based on the principles of the Debus-Radziszewski imidazole synthesis, a multicomponent reaction known for its efficiency in constructing the imidazole core. This document details the reaction mechanism, provides a plausible experimental protocol, summarizes key quantitative data, and includes workflow diagrams for clarity.
Synthesis Pathway Overview
The synthesis of this compound is a two-step process:
-
Step 1: Radziszewski Imidazole Synthesis. The core of this pathway is the condensation reaction between a 1,2-dicarbonyl compound (2,3-butanedione), an aldehyde (formaldehyde), and a source of ammonia. This multicomponent reaction assembles the 4,5-dimethyl-1H-imidazole ring system. Ammonium acetate is commonly used as it conveniently provides the necessary ammonia upon heating.[1]
-
Step 2: Hydrochloride Salt Formation. The resulting 4,5-dimethyl-1H-imidazole free base is then treated with hydrochloric acid to yield the stable, crystalline hydrochloride salt, which is often preferred for its handling and solubility properties.
The overall reaction is depicted below:
Experimental Protocols
The following protocols are based on established methodologies for the Radziszewski synthesis and subsequent salt formation.[2]
Step 1: Synthesis of 4,5-Dimethyl-1H-imidazole
This procedure is adapted from a similar synthesis of a tetrasubstituted imidazole.[2]
Materials and Reagents:
-
2,3-Butanedione (Diacetyl)
-
Formaldehyde (37% solution in water)
-
Ammonium Acetate
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-butanedione (1.0 eq), ammonium acetate (2.0-3.0 eq), and glacial acetic acid as the solvent.
-
Heat the mixture to a gentle reflux (approximately 120 °C).
-
Slowly add a 37% aqueous solution of formaldehyde (1.0 eq) to the refluxing mixture over 30 minutes.
-
Continue to heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 4,5-dimethyl-1H-imidazole by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of this compound
Materials and Reagents:
-
Purified 4,5-Dimethyl-1H-imidazole
-
Anhydrous Diethyl Ether (or Ethyl Acetate)
-
Hydrochloric Acid solution (e.g., 2M in diethyl ether)
Procedure:
-
Dissolve the purified 4,5-dimethyl-1H-imidazole (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.0-1.1 eq) dropwise.
-
A white precipitate of the hydrochloride salt should form immediately.
-
Continue stirring for 30 minutes at room temperature to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the resulting white solid under vacuum to yield this compound.
Experimental Workflow Diagram
Quantitative Data and Characterization
The following table summarizes the key physical and chemical properties of the compounds involved in this synthesis. It should be noted that there are discrepancies in the reported melting point for the free base.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 4,5-Dimethyl-1H-imidazole | C₅H₈N₂ | 96.13 | White solid | 121-122[3] or 191-192[4] |
| This compound | C₅H₉ClN₂ | 132.59 | White solid | ~305 [5] |
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. lookchem.com [lookchem.com]
An In-depth Technical Guide to the Discovery and History of 4,5-Dimethyl-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 4,5-Dimethyl-1H-imidazole hydrochloride, a simple substituted imidazole. The document details its initial synthesis through historical methods, specifically highlighting the Bredereck synthesis, and outlines the experimental protocols for its preparation and conversion to the hydrochloride salt. It includes a compilation of its physicochemical properties and a discussion on the general biological activities of simple alkylimidazoles, contextualizing the potential relevance of this compound in research and drug development.
Introduction: The Imidazole Scaffold
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules. Its presence in natural products like the amino acid histidine and the neurotransmitter histamine underscores its physiological significance. The unique electronic properties and amphoteric nature of the imidazole ring allow it to act as both a proton donor and acceptor, making it a crucial component in enzyme catalysis and a versatile scaffold for the design of therapeutic agents. Imidazole derivatives have found applications across numerous therapeutic areas, including as antifungal, antibacterial, antiviral, and anti-inflammatory agents.
This guide focuses on a specific, simple derivative: 4,5-Dimethyl-1H-imidazole and its hydrochloride salt. While not as extensively studied as more complex imidazole-based drugs, understanding its foundational chemistry and history provides valuable context for the broader field of imidazole research.
Discovery and Historical Synthesis
The synthesis of the parent imidazole ring was first reported by Heinrich Debus in 1858. A more general and improved method was later developed by Bronisław Radziszewski in 1882. These foundational methods, collectively known as the Debus-Radziszewski imidazole synthesis, involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.
While these 19th-century methods laid the groundwork, a more direct and efficient route for the synthesis of 4,5-disubstituted imidazoles, including 4,5-Dimethyl-1H-imidazole, was later described by Hellmut Bredereck in 1953. The Bredereck imidazole synthesis became a key method for preparing such compounds.[1]
The Bredereck synthesis utilizes an α-hydroxyketone and formamide.[1] For the specific preparation of 4,5-Dimethyl-1H-imidazole, the reactants are acetoin (3-hydroxy-2-butanone) and formamide. The reaction proceeds by heating these precursors, leading to a cyclocondensation reaction that forms the imidazole ring.
A related method, also developed by Bredereck and reported in 1958, allows for the synthesis of substituted imidazoles from α-diketones. In this variation, an α-diketone (in this case, diacetyl or 2,3-butanedione) is reacted with formamide, often in the presence of a reducing agent, to yield the 4,5-dimethylimidazole product.
The hydrochloride salt is subsequently prepared by treating the free base with hydrochloric acid in a suitable solvent.
Experimental Protocols
The following protocols are based on the principles of the Bredereck synthesis and standard salt formation techniques.
Synthesis of 4,5-Dimethyl-1H-imidazole (Free Base) via Bredereck Synthesis
This protocol describes the synthesis from an α-hydroxyketone and formamide.
-
Materials:
-
Acetoin (3-hydroxy-2-butanone)
-
Formamide
-
Reaction vessel suitable for heating to 150-180 °C
-
Distillation apparatus
-
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser, combine acetoin and an excess of formamide.
-
Heat the mixture to a temperature between 150 °C and 180 °C.
-
Maintain the temperature and allow the reaction to proceed for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
During the reaction, water and formic acid are eliminated.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.
-
Preparation of this compound
This protocol describes the conversion of the free base to its hydrochloride salt.
-
Materials:
-
4,5-Dimethyl-1H-imidazole (free base)
-
Concentrated hydrochloric acid or anhydrous hydrogen chloride gas
-
Anhydrous solvent (e.g., isopropanol, ethanol, or diethyl ether)
-
Stirring apparatus
-
-
Procedure:
-
Dissolve the purified 4,5-Dimethyl-1H-imidazole in a minimal amount of a suitable anhydrous solvent, such as isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with continuous stirring. Alternatively, bubble anhydrous hydrogen chloride gas through the solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Continue stirring in the cold for a period to ensure complete precipitation.
-
Collect the white crystalline solid by filtration.
-
Wash the crystals with a small amount of cold, anhydrous solvent.
-
Dry the product under vacuum to yield this compound.
-
Data Presentation: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₈N₂ |
| Molecular Weight | 96.13 g/mol |
| CAS Number | 2302-39-8 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 121-122 °C |
| Boiling Point | 284.3 °C at 760 mmHg |
| Density | 1.028 g/cm³ |
| pKa | 15.26 (Predicted) |
| Table 1: Physicochemical Properties of 4,5-Dimethyl-1H-imidazole (Free Base) |
| Property | Value |
| Molecular Formula | C₅H₉ClN₂ |
| Molecular Weight | 132.59 g/mol |
| CAS Number | 53316-51-1 |
| Appearance | White crystalline powder |
| Melting Point | >300 °C |
| Table 2: Physicochemical Properties of this compound |
Biological Activity and Applications
Specific biological activities and signaling pathway interactions for this compound are not extensively documented in the literature. However, the broader class of simple alkylimidazoles has been investigated for various pharmacological effects.
Studies on 1-alkylimidazoles have shown that they can interact with microsomal oxidation systems, such as the cytochrome P-450 enzyme system.[2] This interaction can lead to the inhibition or induction of metabolic pathways for various xenobiotics. The nature and extent of this interaction are dependent on the specific substitution pattern on the imidazole ring.
Given its simple structure, this compound is primarily of interest as a synthetic intermediate or a building block for the creation of more complex, biologically active molecules. Its two methyl groups provide steric and electronic influences that can be exploited in further chemical modifications to explore structure-activity relationships in drug design.
Visualizations: Synthesis Workflow
As no specific signaling pathways are well-documented for this compound, the following diagram illustrates the logical workflow of its synthesis.
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound, while a simple molecule, has its roots in the foundational developments of heterocyclic chemistry. Its synthesis, particularly through the Bredereck method, represents a significant step in the preparation of substituted imidazoles. While it does not have extensively documented biological activities of its own, it serves as a valuable starting material and structural analogue for the development of more complex imidazole-based compounds with potential therapeutic applications. This guide provides a historical and technical foundation for researchers working with this and related imidazole derivatives.
References
Structural Elucidation of 4,5-Dimethyl-1H-imidazole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 4,5-dimethyl-1H-imidazole hydrochloride. The document details the expected data from key analytical techniques, provides standardized experimental protocols, and presents a logical workflow for the confirmation of its chemical structure.
Introduction
This compound is a heterocyclic organic salt with the chemical formula C₅H₉ClN₂.[1] As an imidazole derivative, it holds potential for applications in pharmaceutical and agrochemical research.[2] Accurate structural confirmation is a critical first step in any research and development endeavor involving this compound. This guide outlines the multifaceted approach required for its complete structural characterization, integrating data from spectroscopic and crystallographic techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 53316-51-1 | [1] |
| Molecular Formula | C₅H₉ClN₂ | [1] |
| Molecular Weight | 132.59 g/mol | [1] |
| Appearance | White crystalline powder (predicted) | |
| Melting Point | >300 °C | [3] |
| Solubility | Soluble in water |
Spectroscopic and Crystallographic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.3 | s | 6H | 2 x -CH₃ |
| ~8.5 | s | 1H | C2-H |
| ~13.0 (broad) | s | 2H | N-H |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in D₂O)
| Chemical Shift (δ) ppm | Assignment |
| ~10 | -CH₃ |
| ~125 | C4/C5 |
| ~135 | C2 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Strong, Broad | N-H and C-H stretching |
| ~1600 | Medium | C=N stretching |
| ~1450 | Medium | C-H bending |
| ~1100 | Medium | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For the hydrochloride salt, the mass spectrum would primarily show the molecular ion of the free base.
Table 5: Predicted Mass Spectrometry Data for 4,5-Dimethyl-1H-imidazole
| m/z | Interpretation |
| 96 | [M]⁺ (molecular ion of the free base) |
| 81 | [M-CH₃]⁺ |
| 54 | [M-C₂H₄N]⁺ |
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. For this compound, this technique would confirm the connectivity of the atoms, the bond lengths and angles, and the packing of the molecules in the crystal lattice. The structure would show a planar imidazole ring with two methyl groups at the 4 and 5 positions, and a chloride ion associated with the protonated imidazole ring.
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.[6]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is recorded on a 400 MHz or higher field spectrometer.[7]
-
The spectral width is typically set from -2 to 14 ppm.
-
A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
The data is processed with appropriate window functions (e.g., exponential multiplication) and Fourier transformed.
-
The spectrum is referenced to the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.[7]
-
A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.[8]
-
A wider spectral width (e.g., 0 to 200 ppm) is used.[9]
-
A significantly larger number of scans is required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[9]
-
The data is processed and referenced to the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[10]
-
The mixture should be a fine, homogeneous powder.
-
Place the mixture into a pellet die and press under high pressure to form a transparent or translucent pellet.[10]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, the spectrum is recorded over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.[11]
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
The analysis is performed on a mass spectrometer equipped with an ESI source.[12]
-
The sample solution is introduced into the source via direct infusion or through a liquid chromatography system.
-
The instrument is operated in positive ion mode to detect the protonated molecule.
-
The mass spectrum is recorded over a suitable m/z range (e.g., 50-200 amu).
-
High-resolution mass spectrometry can be used to determine the exact mass and elemental composition.[13]
-
X-ray Crystallography
-
Crystallization:
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector, is used to collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to obtain a set of structure factors.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[15]
-
The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.[16]
-
Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation and the chemical structure of the target compound.
Caption: Logical workflow for the structural elucidation of this compound.
Caption: Chemical structure of this compound.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. benchchem.com [benchchem.com]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. iucr.org [iucr.org]
Spectroscopic Profile of 4,5-Dimethyl-1H-imidazole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dimethyl-1H-imidazole hydrochloride. Due to the limited availability of directly published complete spectra for the hydrochloride salt, this document presents a detailed analysis of the spectroscopic characteristics of the parent compound, 4,5-Dimethyl-1H-imidazole, and outlines the expected spectral changes upon hydrochloride formation. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the available and inferred spectroscopic data for 4,5-Dimethyl-1H-imidazole and its hydrochloride salt.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
¹H NMR (Proton NMR)
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4,5-Dimethyl-1H-imidazole | CDCl₃ | ~2.2 (s) | Singlet | 6H | 2 x -CH₃ |
| ~7.5 (s) | Singlet | 1H | C2-H | ||
| ~10.0 (br s) | Broad Singlet | 1H | N-H | ||
| This compound | D₂O or DMSO-d₆ | Expected downfield shift of C2-H and N-H protons | - | - | - |
¹³C NMR (Carbon NMR)
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 4,5-Dimethyl-1H-imidazole | CDCl₃ | ~10 | -CH₃ |
| ~125 | C4/C5 | ||
| ~135 | C2 | ||
| This compound | D₂O or DMSO-d₆ | Expected slight shifts in all carbon signals | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| 4,5-Dimethyl-1H-imidazole | N-H stretch | 3400-3200 (broad) |
| C-H stretch (aromatic) | 3150-3000 | |
| C-H stretch (aliphatic) | 2950-2850 | |
| C=N stretch | 1650-1550 | |
| C=C stretch | 1500-1400 | |
| This compound | N⁺-H stretch | 3200-2800 (very broad) |
| C-H stretch | Similar to free base | |
| C=N⁺ stretch | Shift to higher wavenumber |
Table 3: Mass Spectrometry (MS) Data
| Compound | Ionization Method | [M]+ or [M+H]⁺ (m/z) |
| 4,5-Dimethyl-1H-imidazole | Electron Ionization (EI) | 96.07 |
| This compound | Electrospray Ionization (ESI) | 97.08 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters should be optimized for the instrument in use.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. For ESI, the solution may need to be further diluted.
-
Instrumentation:
-
EI-MS: A mass spectrometer coupled with a gas chromatograph (GC-MS).
-
ESI-MS: A mass spectrometer with an electrospray ionization source, often coupled with a liquid chromatograph (LC-MS).
-
-
Acquisition (ESI-MS for the hydrochloride):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: Adjusted to obtain a stable spray.
-
Drying Gas Temperature: 200-350 °C.
-
Mass Range: m/z 50-500.
-
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Solubility of 4,5-Dimethyl-1H-imidazole hydrochloride in different solvents
An In-depth Technical Guide on the Solubility of 4,5-Dimethyl-1H-imidazole Hydrochloride
Introduction
This compound is a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. An understanding of its solubility in various solvents is fundamental for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including a detailed experimental protocol for its determination.
Predicted Solubility Profile
Based on the principles of "like dissolves like," the solubility of this compound can be predicted in a qualitative sense across a range of solvents. As a hydrochloride salt, it is an ionic compound and is expected to be most soluble in polar solvents, particularly those capable of hydrogen bonding. Its solubility is expected to decrease as the solvent polarity decreases.
Quantitative Solubility Data
As specific experimental data is not available, the following table presents a hypothetical but representative set of solubility data for this compound. This data is intended to serve as a template for researchers to populate with their own experimental findings.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) |
| Water | Polar Protic | 25 | > 200 (Highly Soluble) |
| Methanol | Polar Protic | 25 | 50 - 100 (Soluble) |
| Ethanol | Polar Protic | 25 | 20 - 50 (Sparingly Soluble) |
| Isopropanol | Polar Protic | 25 | 5 - 20 (Slightly Soluble) |
| Acetonitrile | Polar Aprotic | 25 | 1 - 5 (Very Slightly Soluble) |
| Acetone | Polar Aprotic | 25 | < 1 (Practically Insoluble) |
| Dichloromethane | Non-polar | 25 | < 0.1 (Insoluble) |
| Toluene | Non-polar | 25 | < 0.1 (Insoluble) |
| Hexane | Non-polar | 25 | < 0.1 (Insoluble) |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely used shake-flask method.[2]
Objective: To determine the equilibrium solubility of this compound in various solvents at a constant temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, etc.)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical technique.
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation is recommended to ensure complete separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution).
-
Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
pH: As the hydrochloride salt of a weak base, the solubility of this compound in aqueous solutions will be highly pH-dependent. At lower pH values, the imidazole ring will be protonated, favoring dissolution. As the pH increases towards the pKa of the conjugate acid, the free base will begin to precipitate, reducing the overall solubility.
-
Temperature: The solubility of most solid compounds increases with temperature. It is therefore crucial to control the temperature during solubility determination and to report the temperature at which the measurements were made.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form used in solubility experiments.
-
Common Ion Effect: In solutions containing a common ion (e.g., chloride), the solubility of the hydrochloride salt may be decreased.[3]
Conclusion
References
Technical Guide: Stability and Storage of 4,5-Dimethyl-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for 4,5-Dimethyl-1H-imidazole hydrochloride. The information herein is collated from safety data sheets, studies on related imidazole compounds, and established pharmaceutical stability testing guidelines. This document is intended to guide researchers in handling, storing, and assessing the stability of this compound.
Physicochemical Properties and Stability Profile
This compound is a heterocyclic organic compound. Its stability is influenced by environmental factors such as temperature, humidity, light, and pH. Like many hydrochloride salts of small molecules, it is a crystalline solid at room temperature.
General Stability: The compound is generally stable under standard ambient conditions (room temperature) when protected from moisture and light.[1] The imidazole ring, however, can be susceptible to certain degradation pathways, particularly under stress conditions. Studies on other imidazole derivatives show susceptibility to hydrolysis, oxidation, and photodegradation.[2]
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic, meaning it can readily absorb moisture from the atmosphere.[1] This can lead to physical changes (e.g., deliquescence) and may facilitate chemical degradation.
Incompatibilities: The compound should not be stored with strong oxidizing agents, as these can lead to degradation of the imidazole moiety.[1]
Recommended Storage Conditions
To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on typical guidelines for hygroscopic and light-sensitive chemicals:
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (20-25°C) | Prevents thermal degradation. Stable under normal conditions.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon). | Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Tightly closed, light-resistant container (e.g., amber glass vial). | Protects from moisture absorption and photodegradation.[1] |
| Environment | Store in a dry, well-ventilated place. | Avoids high humidity which can compromise the integrity of the container seal. |
Forced Degradation and Stability-Indicating Data
Illustrative Data: Hydrolytic Degradation
Hydrolysis can occur under acidic, basic, or neutral conditions. The rate is often pH-dependent.
Table 1: Representative Hydrolytic Degradation of an Imidazole Derivative
| Condition | Duration | Temperature | % Degradation | Half-life (t½) |
| 0.1 M HCl (Acidic) | 60 days | 25°C | ~10% | ~18-19 days[1][3] |
| Purified Water (Neutral) | 60 days | 25°C | ~12-16% | ~23-25 days[1][3] |
| 0.1 M NaOH (Basic) | 60 days | 25°C | ~6-8% | ~16-17 days[1][3] |
Data is illustrative and based on studies of Prochloraz.[1][3]
Illustrative Data: Oxidative Degradation
Oxidative degradation is often studied using hydrogen peroxide.
Table 2: Representative Oxidative Degradation of an Imidazole Derivative
| Condition | Duration | Temperature | % Degradation |
| 3% H₂O₂ | 24 hours | Room Temp. | ~25% |
Data is illustrative and based on studies of Metronidazole.[4]
Illustrative Data: Photodegradation
Photostability is assessed by exposing the compound to controlled light sources.
Table 3: Representative Photodegradation of an Imidazole Derivative
| Condition | Duration | % Degradation |
| UV Light (254 nm) | 48 hours | No significant degradation observed for formulated product; active substance may show degradation.[5] |
| White Light (ICH Q1B) | Overall illumination ≥ 1.2 million lux hours | Degradation is structure-dependent; imidazole moiety can be sensitive.[2] |
Data is illustrative and based on studies of Metronidazole and Daclatasvir.[2][5]
Experimental Protocols
The following are detailed, representative methodologies for conducting stability studies.
Forced Degradation Study Protocol
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 48 hours. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24, 48 hours), neutralize with an equivalent amount of 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 60°C for 48 hours. Withdraw and process samples as in acid hydrolysis, neutralizing with 1 M HCl.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the mixture at 60°C for 48 hours. Withdraw and process samples as described above.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store the solution at room temperature, protected from light, for 48 hours. Withdraw and process samples.
-
Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 80°C for 7 days. Also, reflux a solution of the compound at 80°C for 48 hours. Prepare samples for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution (100 µg/mL) to UV light (254 nm) and visible light (overall illumination of not less than 1.2 million lux hours) as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 4.2).
Stability-Indicating HPLC Method Protocol
Objective: To develop a validated High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for polar compounds like imidazoles.[6]
-
Mobile Phase: A gradient or isocratic mobile phase. A common starting point for imidazole derivatives is a mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.2) and an organic modifier like methanol or acetonitrile.[6][7] A typical ratio could be 70:30 (v/v) aqueous to organic.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the compound. For many imidazoles, this is in the range of 210-320 nm.[6][8]
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the stock or degradation samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.
Potential Degradation Pathways
This diagram illustrates the potential degradation pathways for an imidazole ring based on common chemical reactions.
Illustrative Signaling Pathway Modulation
While no specific signaling pathway for 4,5-Dimethyl-1H-imidazole has been definitively characterized, imidazole derivatives are known to modulate various intracellular signaling pathways, particularly in the context of cancer research.[2][9] The following diagram provides a generalized illustration of how an imidazole-based compound might interfere with a typical kinase signaling cascade.
References
- 1. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Degradation Study of Metronidazole in Active and Different Formulationby UV Spectroscopy | Semantic Scholar [semanticscholar.org]
- 6. rjptonline.org [rjptonline.org]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. ijsrtjournal.com [ijsrtjournal.com]
Potential Research Areas for 4,5-Dimethyl-1H-imidazole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the imidazole scaffold are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. This technical guide explores the potential research avenues for a specific analog, 4,5-Dimethyl-1H-imidazole hydrochloride. Drawing upon the established biological activities of related imidazole compounds, this document outlines promising research areas, including anticancer, antibacterial, and anti-inflammatory applications. Detailed experimental protocols are provided to facilitate the investigation of these potential therapeutic properties. Furthermore, this guide presents hypothesized mechanisms of action and signaling pathways that may be modulated by this compound, offering a solid foundation for future research and drug development endeavors.
Introduction
Imidazole is a five-membered heterocyclic aromatic compound that is a fundamental component of several important biological molecules, including the amino acid histidine and purines. The imidazole scaffold is a privileged structure in medicinal chemistry, with numerous imidazole-containing compounds approved as therapeutic agents. These agents exhibit a broad spectrum of activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][2][3]
This compound is a small molecule derivative of imidazole. While extensive research on this specific compound is not widely published, the established pharmacological profile of the imidazole class of molecules suggests that this compound holds significant potential for investigation as a novel therapeutic agent. The presence of methyl groups at the 4 and 5 positions may influence its pharmacokinetic and pharmacodynamic properties, potentially offering enhanced selectivity or potency compared to other imidazole derivatives.
This guide provides a comprehensive overview of a number of potential research areas for this compound, complete with detailed experimental protocols and hypothesized signaling pathways to provide a robust framework for its scientific exploration.
Physicochemical Properties
A summary of the key physicochemical properties of 4,5-Dimethyl-1H-imidazole and its hydrochloride salt is presented in Table 1. Understanding these properties is crucial for designing and conducting meaningful biological experiments.
| Property | Value | Reference |
| 4,5-Dimethyl-1H-imidazole | ||
| CAS Number | 2302-39-8 | [4] |
| Molecular Formula | C5H8N2 | [4][5] |
| Molecular Weight | 96.13 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 118-122 °C | |
| This compound | ||
| CAS Number | 53316-51-1 | [6][7][8][9] |
| Molecular Formula | C5H9ClN2 | [6] |
| Molecular Weight | 132.59 g/mol | [6] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in water | [10] |
Potential Research Areas and Experimental Protocols
Based on the known activities of imidazole derivatives, the following research areas are proposed for this compound.
Anticancer Activity
Imidazole-containing compounds have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of kinases and the disruption of microtubule dynamics.[4][11][12] The potential of this compound as an anticancer agent can be investigated through a series of in vitro assays.
Many imidazole derivatives are known to act as kinase inhibitors, playing a crucial role in cancer therapy.[1][11][13] It is hypothesized that this compound may inhibit key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubate the plates for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Illustrative Data Presentation:
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 4,5-Dimethyl-1H-imidazole HCl | 48 | 15.2 |
| A549 | 4,5-Dimethyl-1H-imidazole HCl | 48 | 25.8 |
| MCF-7 | Doxorubicin (Positive Control) | 48 | 0.8 |
| A549 | Doxorubicin (Positive Control) | 48 | 1.2 |
Antibacterial Activity
The imidazole nucleus is present in several clinically used antibacterial agents.[2][7] The antibacterial potential of this compound can be assessed against a panel of pathogenic bacteria.
A systematic workflow is essential for evaluating the antibacterial properties of a new compound.
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform a serial two-fold dilution of the compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well of the 96-well plate.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Illustrative Data Presentation:
| Bacterial Strain | Compound | MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | 4,5-Dimethyl-1H-imidazole HCl | 16 |
| Escherichia coli (Gram-negative) | 4,5-Dimethyl-1H-imidazole HCl | 64 |
| Staphylococcus aureus | Vancomycin (Positive Control) | 1 |
| Escherichia coli | Ciprofloxacin (Positive Control) | 0.5 |
Anti-inflammatory Activity
Imidazole derivatives have been reported to possess anti-inflammatory properties.[1][14] The anti-inflammatory potential of this compound can be investigated by examining its effect on inflammatory pathways in immune cells.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[15][16][17] It is proposed that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.
This protocol assesses the anti-inflammatory activity of the compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
DMEM medium, FBS, Penicillin-Streptomycin
Procedure:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples.
Illustrative Data Presentation:
| Treatment | Concentration (µM) | NO Production (% of LPS control) |
| Control (untreated) | - | 5 |
| LPS (1 µg/mL) | - | 100 |
| 4,5-Dimethyl-1H-imidazole HCl + LPS | 10 | 75 |
| 4,5-Dimethyl-1H-imidazole HCl + LPS | 25 | 48 |
| 4,5-Dimethyl-1H-imidazole HCl + LPS | 50 | 22 |
| Dexamethasone (Positive Control) + LPS | 1 | 15 |
Synthesis
A general and efficient method for the synthesis of 1,2,4,5-tetrasubstituted imidazoles involves a one-pot, four-component condensation reaction.[18][19] A plausible synthetic route for this compound is outlined below.
Synthetic Workflow
Experimental Protocol: Synthesis of this compound
Materials:
-
Diacetyl (2,3-butanedione)
-
Formaldehyde solution (37% in water)
-
Ammonium acetate
-
Glacial acetic acid
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve ammonium acetate in glacial acetic acid.
-
Add diacetyl and formaldehyde solution to the flask.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the 4,5-Dimethyl-1H-imidazole.
-
Filter the precipitate, wash with cold water, and dry.
-
Dissolve the crude 4,5-Dimethyl-1H-imidazole in ethanol.
-
Slowly add concentrated hydrochloric acid dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Conclusion
This compound represents a promising, yet underexplored, molecule with significant potential for therapeutic applications. Based on the well-established and diverse biological activities of the broader imidazole class of compounds, this technical guide has outlined key research areas in oncology, bacteriology, and immunology. The provided experimental protocols and hypothesized mechanisms of action offer a clear and actionable roadmap for researchers to begin a thorough investigation of this compound's pharmacological profile. Further research into this compound is warranted and could lead to the development of novel and effective therapeutic agents.
References
- 1. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antibacterial activity of some imidazole-5-(4H)one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound | 53316-51-1 [chemicalbook.com]
- 10. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 19. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Review of 4,5-Dimethyl-1H-imidazole Hydrochloride: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethyl-1H-imidazole hydrochloride is a heterocyclic organic compound that belongs to the imidazole family. Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and their presence in key biological molecules like the amino acid histidine.[1][2] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and potential biological applications, particularly within drug development. While this specific molecule is often utilized as a synthetic intermediate, the broader class of substituted imidazoles has shown significant pharmacological activity, including interactions with adrenergic receptors.[3][4][5]
Chemical and Physical Properties
This compound is the salt form of 4,5-dimethyl-1H-imidazole. The hydrochloride form generally enhances the compound's stability and solubility in aqueous solutions. Key quantitative data for the parent compound and its hydrochloride salt are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [6] |
| CAS Number | 53316-51-1 | [6] |
| Molecular Formula | C₅H₉ClN₂ | [6] |
| Molecular Weight | 132.59 g/mol | [6] |
| Parent Compound Name | 4,5-Dimethyl-1H-imidazole | [7] |
| Parent CAS Number | 2302-39-8 | [7] |
| Parent Molecular Formula | C₅H₈N₂ | [7] |
| Parent Molecular Weight | 96.13 g/mol | [7] |
Synthesis of 4,5-Disubstituted Imidazoles
Representative Experimental Protocol: One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is adapted from general methods for synthesizing substituted imidazoles and serves as a representative example.[8] For the synthesis of 4,5-dimethyl-1H-imidazole, the 1,2-dicarbonyl would be 2,3-butanedione (diacetyl), and the aldehyde would be formaldehyde.
Materials:
-
2,3-Butanedione (1.0 eq)
-
Formaldehyde (or paraformaldehyde) (1.0 eq)
-
Ammonium acetate (excess, e.g., 10-20 eq)
-
Glacial Acetic Acid (solvent)
Procedure:
-
A mixture of 2,3-butanedione (1.0 eq), formaldehyde (1.0 eq), and a significant excess of ammonium acetate is prepared in glacial acetic acid.
-
The reaction mixture is heated to reflux (typically 100-120 °C) for 1-3 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker of ice water.
-
The aqueous solution is then neutralized by the slow addition of a base, such as a concentrated ammonium hydroxide solution, which typically results in the precipitation of the crude product.
-
The precipitate (the free base, 4,5-dimethyl-1H-imidazole) is collected by vacuum filtration and washed with cold water.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
To form the hydrochloride salt, the purified free base is dissolved in an appropriate solvent (e.g., anhydrous ethanol or diethyl ether) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent or as HCl gas). The resulting hydrochloride salt typically precipitates and can be collected by filtration.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of a 4,5-disubstituted imidazole hydrochloride.
Biological Activity and Potential Applications
While specific biological studies on this compound are scarce in the literature, the imidazole scaffold is a well-known pharmacophore that interacts with a variety of biological targets.[9] Many imidazole derivatives are known to be agonists or antagonists for adrenergic receptors.[10][11]
Adrenergic Receptor Interaction
Adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine and epinephrine. They are subdivided into α and β types, with further subtypes (e.g., α1A, α2A). Compounds containing the imidazole or the related imidazoline moiety are known to interact with these receptors.[12][13] For instance, various substituted imidazoles have been investigated as selective α2-adrenoceptor agonists, which can have applications as analgesic agents.[14][15]
The structural similarity of 4,5-dimethylimidazole to the core of other α-adrenergic ligands suggests it could serve as a foundational structure or a fragment in the design of new receptor modulators.
Hypothetical Signaling Pathway (α2-Adrenoceptor Agonism)
As many imidazole derivatives act as α2-adrenoceptor agonists, the following diagram illustrates the canonical signaling pathway initiated by such a compound. Activation of the α2-adrenoceptor, a Gi-coupled receptor, leads to the inhibition of adenylyl cyclase.
Conclusion
This compound is a valuable chemical intermediate for the synthesis of more complex molecules. While direct pharmacological data on this specific compound is limited, its structural features are common in a wide range of biologically active agents. The imidazole nucleus is a privileged scaffold in drug discovery, particularly for targeting G protein-coupled receptors like the adrenergic receptors. Future research could focus on exploring the direct biological activity of this compound and its simple derivatives, or continue to leverage its utility as a building block for novel therapeutics targeting a range of diseases.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4,5-Dimethylimidazole | TargetMol [targetmol.com]
- 5. clinmedkaz.org [clinmedkaz.org]
- 6. scbt.com [scbt.com]
- 7. 4,5-Dimethyl-1H-imidazole | C5H8N2 | CID 75306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Re-evaluation of drug-interaction with alpha-adrenoceptors in vivo and in vitro using imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New imidazoline/α(2)-adrenoceptors affecting compounds-4(5)-(2-aminoethyl)imidazoline (dihydrohistamine) derivatives. Synthesis and receptor affinity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alpha(2) Adrenoceptor agonists as potential analgesic agents. 2. Discovery of 4-(4-Imidazo)-1,3-dimethyl-6,7-dihydrothianaphthene [corrected] as a high-affinity ligand for the alpha(2D) adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alpha(2) adrenoceptor agonists as potential analgesic agents. 2. Discovery of 4-(4-imidazo)-1,3-dimethyl-6,7-dihydro-thianaphthene as a high-affinity ligand for the alpha(2D) adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 4,5-Dimethyl-1H-imidazole Hydrochloride: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4,5-Dimethyl-1H-imidazole hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the free base, 4,5-Dimethyl-1H-imidazole, via the Radziszewski reaction, followed by its conversion to the corresponding hydrochloride salt.
Overview of Synthesis
The synthesis of this compound is achieved through a robust two-step procedure. The initial step involves the condensation of diacetyl (2,3-butanedione), formaldehyde, and ammonia in a one-pot reaction to yield 4,5-Dimethyl-1H-imidazole. The subsequent step involves the treatment of the purified imidazole base with hydrochloric acid to afford the desired hydrochloride salt.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Diacetyl (2,3-butanedione) | C₄H₆O₂ | 86.09 | -5 to -2 |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | - |
| Ammonia (28-30% in H₂O) | NH₃ | 17.03 | - |
| 4,5-Dimethyl-1H-imidazole | C₅H₈N₂ | 96.13 | 121-122[1] |
| This compound | C₅H₉ClN₂ | 132.59 | 305 [2] |
Experimental Protocols
Step 1: Synthesis of 4,5-Dimethyl-1H-imidazole
This protocol is adapted from the general principles of the Debus-Radziszewski imidazole synthesis.[3]
Materials and Reagents:
-
Diacetyl (2,3-butanedione)
-
Formaldehyde solution (37 wt. % in H₂O)
-
Ammonium hydroxide solution (28-30 wt. % NH₃ in H₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ammonium hydroxide solution.
-
With vigorous stirring, slowly and simultaneously add diacetyl and formaldehyde solution to the ammonium hydroxide solution at room temperature. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Make the solution basic (pH > 10) by the careful addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4,5-Dimethyl-1H-imidazole as a solid.
-
The crude product can be further purified by recrystallization from a suitable solvent such as toluene or by vacuum sublimation.
Step 2: Synthesis of this compound
Materials and Reagents:
-
4,5-Dimethyl-1H-imidazole
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol or diethyl ether)
-
Anhydrous diethyl ether or isopropanol
-
Beaker or flask
-
Stirring plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the purified 4,5-Dimethyl-1H-imidazole in a minimal amount of a suitable anhydrous solvent, such as isopropanol or diethyl ether, in a beaker or flask.
-
While stirring, slowly add a stoichiometric amount of hydrochloric acid. If using concentrated HCl, it should be added dropwise. If using a solution of HCl in a solvent, it can be added more readily.
-
A white precipitate of this compound should form immediately.
-
Continue stirring for an additional 30 minutes at room temperature to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or residual acid.
-
Dry the final product under vacuum to obtain pure this compound.
Visualizations
Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols for the Purification of 4,5-Dimethyl-1H-imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4,5-Dimethyl-1H-imidazole hydrochloride, a key intermediate in various chemical syntheses. The following methods are based on established techniques for the purification of imidazole derivatives and can be adapted to achieve high purity of the target compound.
Overview of Purification Methodologies
The primary methods for the purification of this compound and related imidazole derivatives are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
-
Recrystallization: This is an effective technique for removing small amounts of impurities and for obtaining a highly crystalline final product. The selection of an appropriate solvent or solvent system is critical for successful recrystallization.
-
Column Chromatography: Flash column chromatography is a versatile method for separating the target compound from a wide range of impurities, especially those with different polarities. It is suitable for both small and large-scale purifications.
-
Acid-Base Extraction: This liquid-liquid extraction technique is useful for separating basic imidazole compounds from non-basic impurities.
Quantitative Data Summary
| Purification Method | Starting Purity (Typical) | Expected Final Purity | Expected Yield/Recovery | Notes |
| Recrystallization | 90-95% | >99% | 70-90% | Highly dependent on the chosen solvent system and the solubility profile of the compound and impurities. |
| Column Chromatography (Silica Gel) | 70-90% | >98% | 60-85% | Yield can be affected by factors such as compound stability on silica gel and the separation efficiency. |
| Acid-Base Extraction | Variable | >95% | >90% | Effective for removing non-basic impurities. Final purity may require a subsequent recrystallization step. |
Experimental Protocols
Recrystallization Protocol
Recrystallization is a preferred method for the final purification step to obtain a high-purity, crystalline product.
3.1.1. Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, isopropanol/n-hexane, or ethyl acetate)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
3.1.2. Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. For imidazole hydrochlorides, polar protic solvents or mixtures with non-polar anti-solvents are often effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Caption: Workflow for the purification of this compound by column chromatography.
Acid-Base Extraction Protocol
This method is useful for removing non-basic impurities from the crude product.
3.3.1. Materials:
-
Crude this compound
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
3.3.2. Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid. The basic imidazole will be protonated and move to the aqueous layer, while non-basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Neutralization: Cool the acidic aqueous layer in an ice bath and slowly add a dilute aqueous base until the solution is basic. The deprotonated, neutral 4,5-Dimethyl-1H-imidazole will precipitate if it is insoluble in water.
-
Extraction: If the neutral product is soluble in water, extract it from the neutralized aqueous solution using several portions of an organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the purified 4,5-Dimethyl-1H-imidazole. To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of HCl in the same solvent.
3.3.3. Workflow Diagram:
Caption: Workflow for the purification of this compound by acid-base extraction.
Purity Analysis
The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for determining the purity of imidazole derivatives.
Proposed HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or a phosphate buffer at low pH).
-
Detection: UV detection at a wavelength where the imidazole ring absorbs, typically around 210-230 nm.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area of all components in the chromatogram.
A hypothetical performance of a validated HPLC method for a similar compound is presented below.
[3]| Parameter | Expected Value | | :--- | :--- | | Linearity (r²) | > 0.999 | | Limit of Detection (LOD) | ~0.1 µg/mL | | Limit of Quantification (LOQ) | ~0.3 µg/mL | | Accuracy (% Recovery) | 98-102% | | Precision (% RSD) | < 2% |
References
Application Notes and Protocols: Recrystallization of 4,5-Dimethyl-1H-imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 4,5-Dimethyl-1H-imidazole hydrochloride via recrystallization. This method is critical for obtaining high-purity material essential for various applications in pharmaceutical research and development, including its use as a building block in the synthesis of bioactive molecules. The protocol outlines a systematic approach to solvent selection and the subsequent recrystallization process to ensure high yield and purity of the final product.
Introduction
4,5-Dimethyl-1H-imidazole and its salts are important heterocyclic scaffolds in medicinal chemistry. The purity of such intermediates is paramount as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor. This application note provides a detailed, step-by-step protocol for the successful recrystallization of this compound.
Data Presentation
Successful recrystallization is highly dependent on the choice of solvent. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at an elevated temperature. For ionic salts like this compound, polar solvents are generally preferred. The following table summarizes potential solvent systems for screening.
| Solvent System | Rationale | Expected Solubility Profile |
| Isopropanol (IPA) | Often a good choice for hydrochloride salts, providing a balance of polarity. | Moderate solubility when hot, low solubility when cold. |
| Ethanol | Commonly used for the recrystallization of substituted imidazoles. | Good solubility when hot, lower solubility when cold. |
| Ethanol/Water | The addition of water increases polarity, which can be beneficial for dissolving the salt. The ratio can be tuned to optimize crystallization. | High solubility in hot mixtures, significant decrease in solubility upon cooling. |
| Isopropanol/Water | Similar to ethanol/water, this combination allows for fine-tuning of the solvent polarity. | High solubility in hot mixtures, significant decrease in solubility upon cooling. |
| Acetonitrile | A polar aprotic solvent that can be effective for recrystallizing polar compounds. | May show a good temperature-dependent solubility profile. |
Experimental Protocols
Materials and Equipment:
-
Crude this compound
-
Screening solvents (Isopropanol, Ethanol, Deionized Water, Acetonitrile)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Protocol 1: Solvent Screening
-
Place approximately 50 mg of crude this compound into several small test tubes.
-
To each test tube, add a different solvent or solvent mixture from the table above, dropwise, at room temperature, until the solid is just covered.
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes in a water bath. Continue to add the solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent used.
-
Allow the test tubes to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals upon cooling.
-
Based on these observations, select the best single solvent or solvent pair for the bulk recrystallization. An ethanol/water or isopropanol/water mixture is often a good starting point for imidazole salts.
Protocol 2: Bulk Recrystallization
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the chosen solvent (or the more soluble solvent of a pair) in small portions while stirring and gently heating the mixture.
-
If using a solvent pair, add the more soluble solvent first until the solid dissolves, then add the less soluble solvent (anti-solvent) dropwise until the solution becomes slightly turbid. Re-heat to get a clear solution.
-
Continue to add the hot solvent until the solid is completely dissolved, aiming for a saturated solution at the boiling point of the solvent.
-
Once all the solid has dissolved, remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Covering the mouth of the flask will prevent solvent evaporation and contamination.
-
Crystal formation should be observed as the solution cools. For optimal crystal growth, the cooling process should be gradual.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the purified crystals in a vacuum oven at a suitable temperature or in a desiccator until a constant weight is achieved.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Application Notes and Protocols: 4,5-Dimethyl-1H-imidazole Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethyl-1H-imidazole hydrochloride is a versatile heterocyclic compound that serves as a valuable building block in various organic syntheses. Its imidazole core is a key structural motif in many biologically active molecules and a popular precursor for the generation of N-heterocyclic carbenes (NHCs), which are widely used as ligands in catalysis. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Key Applications
The primary applications of this compound in organic synthesis include:
-
Precursor to N-Heterocyclic Carbene (NHC) Ligands: Imidazolium salts, derived from 4,5-dimethyl-1H-imidazole, are stable precursors to NHCs. These NHCs are extensively used to form metal complexes that catalyze a wide range of organic reactions, including cross-coupling reactions, metathesis, and polymerization.
-
Synthesis of Biologically Active Molecules: The 4,5-dimethyl-1H-imidazole scaffold is present in various compounds with potential therapeutic applications, including anticancer and antimicrobial agents.
-
Ligand in Coordination Chemistry: The imidazole nitrogen atoms can coordinate with metal ions, making it a useful ligand for the construction of metal complexes with diverse applications in catalysis and materials science.
Experimental Protocols
A crucial first step in most reactions involving this compound is the deprotonation of the imidazolium ion to generate the free base, 4,5-dimethyl-1H-imidazole. This is typically achieved by treatment with a suitable base.
Protocol 1: In Situ Generation of 4,5-Dimethyl-1H-imidazole (Free Base)
This protocol describes the neutralization of the hydrochloride salt to yield the free imidazole base, which can then be used in subsequent reactions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, Tetrahydrofuran)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent).
-
Add an anhydrous solvent (e.g., acetonitrile, 10-20 mL per gram of hydrochloride salt).
-
Add a suitable base such as powdered sodium hydroxide (1.1 equivalents) or potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 1-2 hours. The progress of the neutralization can be monitored by the consumption of the starting material using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the inorganic salts (NaCl or KCl).
-
Wash the filtered solid with a small amount of the anhydrous solvent.
-
The resulting filtrate contains the free base, 4,5-dimethyl-1H-imidazole, and can be used directly in the next synthetic step. Alternatively, the solvent can be removed under reduced pressure to isolate the free base.
Protocol 2: Synthesis of 1,3-Dialkyl-4,5-dimethylimidazolium Halides (NHC Precursors)
This protocol details the N-alkylation of 4,5-dimethyl-1H-imidazole, generated in situ from its hydrochloride salt, to produce symmetrical or unsymmetrical imidazolium salts, which are direct precursors to N-heterocyclic carbenes.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (2.2 equivalents for symmetrical, 1.1 equivalents for each step of unsymmetrical)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure for Symmetrical Alkylation:
-
In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 equivalent) and potassium carbonate (2.5 equivalents) in anhydrous acetonitrile.
-
Add the alkyl halide (2.2 equivalents) to the suspension.
-
Heat the mixture to reflux (approximately 82°C for acetonitrile) and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude imidazolium salt.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether or ethanol/ethyl acetate).
Procedure for Unsymmetrical Alkylation (Two-step):
-
First Alkylation: Follow the in-situ generation of the free base as described in Protocol 1. To the resulting solution of 4,5-dimethyl-1H-imidazole, add the first alkyl halide (1.1 equivalents) and a suitable base (e.g., K₂CO₃, 1.2 equivalents). Stir at room temperature or heat as necessary until the mono-alkylated product is formed (monitor by TLC). Isolate the mono-alkylated intermediate.
-
Second Alkylation: Dissolve the isolated 1-alkyl-4,5-dimethylimidazole in an anhydrous solvent (e.g., acetonitrile). Add the second, different alkyl halide (1.1 equivalents). Heat the mixture to reflux until the reaction is complete.
-
Work-up and purify the final unsymmetrical imidazolium salt as described for the symmetrical alkylation.
Quantitative Data Summary (Representative Examples for N-Alkylation of Imidazoles)
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl Bromide | K₂CO₃ | Acetonitrile | 60 | 1-3 | 66-85 |
| Benzyl Chloride | K₂CO₃ | Acetonitrile | 60 | 1-3 | 66-85 |
| Allyl Bromide | K₂CO₃ | Acetonitrile | 60 | 1-3 | 66-85 |
| Propargyl Bromide | K₂CO₃ | Acetonitrile | 60 | 1-3 | 66-85 |
Note: The data presented is for the N-alkylation of a related nitroimidazole and serves as a representative example. Actual reaction times and yields for 4,5-dimethyl-1H-imidazole may vary.
Visualizations
Caption: Synthetic pathway from this compound to NHC precursors.
Caption: Experimental workflow for the synthesis of imidazolium salts.
Conclusion
This compound is a readily available and cost-effective starting material for the synthesis of valuable organic compounds, particularly N-heterocyclic carbene precursors. The protocols provided herein offer a clear guide for its utilization in organic synthesis. Researchers should note that reaction conditions may require optimization based on the specific substrates and desired products. Careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining high yields of pure products.
Application Notes and Protocols: 4,5-Dimethyl-1H-imidazole Hydrochloride as a Catalyst Precursor in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, for the construction of carbon-carbon and carbon-heteroatom bonds. The efficiency and selectivity of these reactions are heavily reliant on the choice of ligand coordinated to the palladium center. N-Heterocyclic carbenes (NHCs) have emerged as a superior class of ligands compared to traditional phosphines, owing to their strong σ-donating properties and steric tuneability, which lead to highly stable and active catalysts.[1][2]
4,5-Dimethyl-1H-imidazole hydrochloride is an imidazolium salt that serves as a readily available and stable precursor for the corresponding N-heterocyclic carbene, 4,5-dimethyl-1H-imidazol-2-ylidene. In the presence of a base, this salt is deprotonated to generate the free carbene, which can then be coordinated to a palladium source in situ to form the active catalytic species for a variety of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions.[3][4] This document provides detailed application notes and protocols for the use of this compound as a catalyst precursor in these key transformations.
Catalyst Activation and General Mechanism
The active Pd(0)-NHC catalyst is typically generated in situ from the imidazolium salt, a palladium(II) precatalyst (e.g., Pd(OAc)₂), and a base. The base deprotonates the imidazolium salt to form the free NHC, which then coordinates to the palladium center, followed by reduction of Pd(II) to the catalytically active Pd(0) species.
References
- 1. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrochemical synthesis of palladium N-heterocyclic carbene (NHC) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00575B [pubs.rsc.org]
Application of 4,5-Dimethyl-1H-imidazole Hydrochloride in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 4,5-Dimethyl-1H-imidazole hydrochloride as a versatile building block in the synthesis of pharmaceutically relevant compounds. The focus is on its application as a precursor for the synthesis of kinase inhibitors, specifically targeting the p38 MAP kinase pathway, which is implicated in inflammatory diseases and cancer.
Introduction: The Role of the Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to engage in various non-covalent interactions with biological targets. This five-membered heterocyclic ring is a core component of numerous clinically used drugs. The dimethyl substitution at the 4 and 5 positions of the imidazole ring can enhance binding affinity and selectivity for specific enzyme targets. This compound serves as a readily available and stable starting material for the synthesis of more complex imidazole-based drug candidates.
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. One key target is the p38 Mitogen-Activated Protein (MAP) Kinase pathway, which plays a central role in regulating inflammation.
Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole: A Key Intermediate
This compound is a precursor to 2-Chloro-4,5-dimethyl-1H-imidazole, a valuable intermediate for the synthesis of a diverse range of kinase inhibitors. The chloro-substituent at the 2-position provides a reactive handle for further functionalization through nucleophilic substitution reactions, allowing for the introduction of various side chains to modulate biological activity and pharmacokinetic properties.
Experimental Protocol: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole
This two-step protocol outlines the synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole starting from 4,5-Dimethyl-1H-imidazole (which can be generated from its hydrochloride salt by neutralization).
Step 1: Synthesis of 4,5-dimethyl-1H-imidazol-2(3H)-one
-
Materials:
-
Diacetyl (2,3-butanedione)
-
Urea
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate or sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve diacetyl (1 equivalent) and urea (1 equivalent) in ethanol.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4,5-dimethyl-1H-imidazol-2(3H)-one.
-
Step 2: Chlorination of 4,5-dimethyl-1H-imidazol-2(3H)-one
-
Materials:
-
4,5-dimethyl-1H-imidazol-2(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Cold ethanol
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,5-dimethyl-1H-imidazol-2(3H)-one (1 equivalent).
-
Add phosphorus oxychloride (POCl₃) (1.1 equivalents) portion-wise at 0 °C.
-
After the addition is complete, slowly warm the mixture to reflux.
-
Maintain the reflux temperature and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 2-Chloro-4,5-dimethyl-1H-imidazole.
-
Table 1: Summary of Reaction Parameters for the Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole
| Step | Reactants | Reagents/Solvents | Temperature | Reaction Time | Purification Method |
| 1 | Diacetyl, Urea | Ethanol, HCl (cat.) | Reflux | Monitored by TLC | Recrystallization/Column Chromatography |
| 2 | 4,5-dimethyl-1H-imidazol-2(3H)-one | POCl₃ | 0 °C to Reflux | Monitored by TLC | Filtration and washing |
Application as a Building Block for p38 MAP Kinase Inhibitors
The synthesized 2-Chloro-4,5-dimethyl-1H-imidazole can be further elaborated to generate potent p38 MAP kinase inhibitors. The general structure of many pyridinyl-imidazole based p38 inhibitors features a central imidazole core with a pyridine ring at one position and a substituted phenyl ring at another.
Conceptual Synthetic Workflow for a p38 MAP Kinase Inhibitor
Caption: General synthetic workflow for p38 MAP kinase inhibitors.
Experimental Protocol: In-vitro p38α MAP Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against p38α MAP kinase.
-
Materials:
-
Recombinant p38α MAP Kinase
-
Kinase buffer
-
Substrate (e.g., ATF2)
-
ATP solution
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., SB203580)
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compound in kinase buffer. The final DMSO concentration should be kept below 1%.
-
To each well of a 96-well plate, add the kinase buffer, recombinant p38α MAP Kinase solution, and the serially diluted inhibitor or control.
-
Add the substrate solution (e.g., ATF2).
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the IC₅₀ value for the inhibitor.
-
Table 2: Representative IC₅₀ Values for Imidazole-based p38 MAP Kinase Inhibitors
| Compound | Target | IC₅₀ (nM) | Reference |
| SB203580 | p38α MAP Kinase | 50 - 222.44 | [1][2] |
| Synthesized Analog (AA6) | p38α MAP Kinase | 403.57 | [1] |
Note: The IC₅₀ values can vary depending on the specific assay conditions.
Signaling Pathway: p38 MAP Kinase
The p38 MAP kinase signaling pathway is a key regulator of cellular responses to stress and inflammation.[] Inhibition of p38α, a major isoform, can block the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it an attractive target for anti-inflammatory therapies.[]
Caption: The p38 MAP Kinase signaling pathway and the point of inhibition.
Conclusion
This compound is a valuable and cost-effective starting material for the synthesis of complex imidazole-containing pharmaceutical compounds. Its application in the generation of kinase inhibitors, particularly for the p38 MAP kinase pathway, highlights its importance in modern drug discovery. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of novel therapeutic agents based on this versatile scaffold.
References
Application Notes and Protocols for 4,5-Dimethyl-1H-imidazole Hydrochloride in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental setups for chemical reactions involving 4,5-Dimethyl-1H-imidazole hydrochloride. This versatile building block is a precursor for a variety of substituted imidazoles with applications in medicinal chemistry, particularly in the development of kinase inhibitors.
Overview and Physicochemical Data
This compound is a salt, and for most organic reactions, it must first be neutralized to its free base, 4,5-dimethyl-1H-imidazole. This free base is the nucleophilic species that undergoes subsequent reactions such as alkylation and acylation.
Table 1: Physicochemical Properties of 4,5-Dimethyl-1H-imidazole
| Property | Value |
| Molecular Formula | C₅H₈N₂ |
| Molecular Weight | 96.13 g/mol [1] |
| IUPAC Name | 4,5-dimethyl-1H-imidazole[1] |
Experimental Protocols
Protocol 1: Neutralization of this compound
Objective: To generate the free base of 4,5-dimethyl-1H-imidazole from its hydrochloride salt for use in subsequent reactions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Water
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in water in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.1 eq) or potassium carbonate (1.1 eq) to the stirred solution.
-
Monitor the pH of the solution to ensure it is basic (pH > 8).
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the 4,5-dimethyl-1H-imidazole free base.
Expected Outcome: A white to off-white solid. The product can be used directly in the next step or purified further by recrystallization if necessary.
Protocol 2: N-Alkylation of 4,5-Dimethyl-1H-imidazole
Objective: To synthesize N-alkylated 4,5-dimethyl-1H-imidazole derivatives, which are common intermediates in drug discovery. This protocol is a general procedure and may require optimization for specific alkylating agents.[2]
Materials:
-
4,5-Dimethyl-1H-imidazole (free base from Protocol 1) (1.0 eq)
-
Alkylating agent (e.g., alkyl halide) (1.1 - 2.0 eq)[2]
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (1.1 eq)[2]
-
Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)[2]
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5-dimethyl-1H-imidazole (1.0 eq) in anhydrous acetonitrile or DMF in a round-bottom flask.[2]
-
Add potassium carbonate or potassium hydroxide (1.1 eq) to the solution.[2]
-
Stir the mixture at room temperature for 15-30 minutes.[2]
-
Slowly add the alkylating agent (1.1 - 2.0 eq) to the reaction mixture.[2]
-
The reaction can be stirred at room temperature or heated to 60-80°C to increase the reaction rate.
-
Monitor the reaction progress by TLC until the starting material is consumed.[2]
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Data for N-Alkylation of 4,5-Dimethyl-1H-imidazole
| Alkylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | Acetonitrile | K₂CO₃ | 60 | 3 | 85-95 |
| Ethyl bromoacetate | DMF | K₂CO₃ | Room Temp | 6 | 70-80 |
| Iodomethane | Acetonitrile | KOH | Room Temp | 2 | 90-98 |
Protocol 3: Chlorination of 4,5-Dimethyl-1H-imidazole
Objective: To synthesize 2-chloro-4,5-dimethyl-1H-imidazole, a key intermediate for the synthesis of p38 MAP kinase inhibitors.[3]
Materials:
-
4,5-Dimethyl-1H-imidazole (free base from Protocol 1) (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)[3]
-
Anhydrous dichloromethane (DCM) or acetonitrile[3]
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the purified 4,5-dimethyl-1H-imidazole (1.0 eq) in an anhydrous solvent like DCM or acetonitrile under an inert atmosphere.[3]
-
Cool the solution in an ice bath to 0°C.[3]
-
Add the chlorinating agent (e.g., NCS, 1.1 eq) portion-wise, maintaining the low temperature.[3]
-
Allow the reaction to warm to room temperature and stir until TLC indicates the completion of the reaction.[3]
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.[3]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the resulting crude 2-chloro-4,5-dimethyl-1H-imidazole by column chromatography to yield the final product.[3]
Application in Drug Discovery: p38 MAP Kinase Inhibition
Substituted imidazoles, including derivatives of 4,5-dimethyl-1H-imidazole, are known to be potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[4] The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory responses, and its inhibition is a therapeutic target for various inflammatory diseases.[1][5][6]
References
- 1. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Biological Activity Screening of 4,5-Dimethyl-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial biological activity screening of 4,5-Dimethyl-1H-imidazole hydrochloride. Due to limited publicly available data for this specific compound, the protocols and potential biological targets are based on the well-established activities of structurally similar imidazole derivatives. Substituted imidazoles are recognized as potent inhibitors of protein kinases, with a significant focus on the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key regulator of inflammatory responses.
Potential Biological Target: p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making it a prime therapeutic target. It is plausible that this compound may exhibit inhibitory activity against p38 MAPK.
Data Presentation: In Vitro Activity of Known p38 MAPK Inhibitors
The following table summarizes the in vitro activity of several known p38 MAPK inhibitors, including imidazole-based compounds. This data can serve as a benchmark for evaluating the potency of this compound.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line |
| SB203580 | p38α | Kinase Assay | 50 | - |
| Doramapimod (BIRB 796) | p38α | Kinase Assay | 38 | - |
| VX-702 | p38α | Kinase Assay | 18 | - |
| Losmapimod (GW856553X) | p38α/β | Kinase Assay | 12 / 23 | - |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Biochemical p38α Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
ATF-2 (substrate)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
This compound
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µl of the test compound or vehicle (DMSO control).
-
Add 2 µl of p38α kinase solution to each well.
-
Add 2 µl of a substrate/ATP mixture (containing ATF-2 and ATP) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]
-
Incubate for 40 minutes at room temperature.[1]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]
-
Incubate for 30 minutes at room temperature.[1]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of a compound against a cancer cell line (e.g., A549, human lung carcinoma).
Materials:
-
A549 cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µl of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.5% DMSO).[1]
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]
-
After the incubation period, add 10 µl of MTT solution to each well.[1]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[1]
-
Carefully remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: The p38 MAPK signaling pathway and the potential point of inhibition.
Caption: Experimental workflow for biological activity screening.
References
Application Notes and Protocols for Antimicrobial Assays of 4,5-Dimethyl-1H-imidazole Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the antimicrobial efficacy of 4,5-Dimethyl-1H-imidazole hydrochloride and its derivatives. The following sections outline standard experimental procedures, data presentation guidelines, and visual representations of workflows and potential mechanisms of action. While specific quantitative data for this compound derivatives are not yet publicly available, this document presents illustrative data from related imidazole compounds to guide researchers in their experimental design and data interpretation.
Data Presentation
Comprehensive and comparative analysis of antimicrobial activity is critical. All quantitative data should be summarized in clear, well-structured tables.
Table 1: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives against various bacterial strains.
| Compound/Derivative | Staphylococcus aureus (μg/mL) | Enterococcus faecalis (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Escherichia coli (μg/mL) | Reference |
| Example Derivative A | 16 | 16 | >64 | >64 | [1] |
| Example Derivative B | 4 | 32 | >64 | >64 | [1] |
| Ciprofloxacin (Control) | 8 | 16 | 1 | 0.5 | [1] |
Note: The data presented above are for illustrative purposes, based on 4,5-diphenyl-1H-imidazole derivatives, and do not represent the specific activity of this compound derivatives.[1]
Table 2: Zone of Inhibition (in mm) of Imidazole Derivatives using Agar Well Diffusion Method.
| Compound/Derivative | Staphylococcus aureus (mm) | Bacillus subtilis (mm) | Escherichia coli (mm) | Pseudomonas aeruginosa (mm) | Reference |
| Example Derivative C | 18 | 20 | 15 | 12 | [2] |
| Example Derivative D | 22 | 24 | 19 | 16 | [2] |
| Streptomycin (Control) | 25 | 26 | 22 | 20 | [2] |
Note: The data presented above are for illustrative purposes and do not represent the specific activity of this compound derivatives.[2]
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-supplemented[5]
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Test compound (this compound derivative) stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)[4]
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate. The concentration range should be appropriate to determine the MIC (e.g., 5000 to 2.44 μg/mL).[4]
-
Add the standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.[5]
-
Include a positive control (bacterial inoculum without test compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.[2]
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.[3]
Agar Well Diffusion Assay
This assay is used to assess the antimicrobial activity of a compound based on its ability to diffuse into an agar medium and inhibit the growth of a microorganism.[6][7]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Test compound solution
-
Positive control antibiotic solution
-
Solvent control (e.g., DMSO)
Procedure:
-
Inoculate the surface of the MHA plates evenly with the standardized bacterial inoculum using a sterile cotton swab.[8]
-
Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.[9]
-
Add a specific volume (e.g., 100 µL) of the test compound solution, positive control, and solvent control into separate wells.
-
Allow the plates to stand for a period to allow for diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 18-24 hours.[2]
-
After incubation, measure the diameter of the zone of inhibition (clear area around the well where bacterial growth is inhibited) in millimeters.[6]
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10][11]
Materials:
-
Results from the Broth Microdilution (MIC) assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10-100 µL) from the wells of the microtiter plate that showed no visible growth (i.e., at and above the MIC).[11][12]
-
Spread the aliquot onto separate, appropriately labeled MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][12]
Potential Mechanism of Action
Imidazole-based antimicrobial agents are known to act through various mechanisms. A primary mode of action for many antifungal imidazoles is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[13] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death.[13] In bacteria, imidazole derivatives can disrupt the cell membrane integrity, leading to the leakage of cellular contents.[13] Some imidazole compounds may also interfere with nucleic acid or protein synthesis.[13]
References
- 1. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 2. asianpubs.org [asianpubs.org]
- 3. protocols.io [protocols.io]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webcentral.uc.edu [webcentral.uc.edu]
- 8. hereditybio.in [hereditybio.in]
- 9. youtube.com [youtube.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. nano-ntp.com [nano-ntp.com]
Application Notes and Protocols for Anticancer Screening of 4,5-Dimethyl-1H-imidazole Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the anticancer screening of 4,5-Dimethyl-1H-imidazole hydrochloride analogs. This class of compounds has emerged as a promising area of research in oncology due to the versatile nature of the imidazole scaffold.[1][2] This document outlines detailed protocols for key in vitro experiments, summarizes quantitative data on the cytotoxic effects of related imidazole derivatives, and visualizes potential mechanisms of action.
Introduction to 4,5-Dimethyl-1H-imidazole Analogs in Cancer Research
The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms that is a common motif in many biologically active compounds.[1] Its derivatives have been extensively investigated for a wide range of pharmacological activities, including anticancer properties. The 4,5-dimethyl substitution pattern on the imidazole ring provides a specific chemical scaffold that can be further modified to explore structure-activity relationships and develop potent and selective anticancer agents. The hydrochloride salt form of these analogs is often utilized to improve aqueous solubility and bioavailability.
The anticancer effects of imidazole derivatives are often attributed to their ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and modulate key signaling pathways involved in cancer cell proliferation and survival.[3][4]
Data Presentation: Cytotoxicity of Imidazole Derivatives
While specific quantitative data for a broad range of this compound analogs is not extensively available in the public domain, the following tables summarize the half-maximal inhibitory concentration (IC50) values for the parent imidazole compound and other relevant imidazole derivatives against various human cancer cell lines. This data, gathered from multiple studies, provides a comparative overview of the cytotoxic potential of the imidazole scaffold.
Table 1: In Vitro Cytotoxicity of Imidazole against Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time (hours) |
| Imidazole | DLD-1 | ~24 | 48 |
| Imidazole | HCT-116 | ~24 | 48 |
Data extracted from a study on the effects of imidazole on colon cancer cell growth, where concentrations of 12, 24, and 36 µM were tested. The IC50 is estimated to be around 24 µM based on the provided viability data.[5]
Table 2: In Vitro Cytotoxicity of Various Imidazole Analogs against Different Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) |
| IPM714 (1H-imidazole[4,5-f][5][6]phenanthroline derivative) | HCT116 (Colon) | 1.74 |
| SW480 (Colon) | 2.0 | |
| KIM-161 ((Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide) | HCT116 (Colon) | 0.294 |
| HL60 (Leukemia) | 0.362 | |
| Naphthalene-substituted imidazolium salt (18) | H460 (Lung) | 5 |
| H1975 (Lung) | 6 | |
| HCC827 (Lung) | 7 | |
| Naphthalene-substituted imidazolium salt (22) | H460 (Lung) | 4 |
| H1975 (Lung) | 7 | |
| HCC827 (Lung) | 9 |
This table presents a selection of data for different imidazole derivatives to illustrate the range of potencies observed.[3][7][8]
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer potential of this compound analogs.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., DLD-1, HCT-116, A549, MCF-7)
-
Growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound analogs (dissolved in a suitable solvent, e.g., DMSO or sterile water)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in growth medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound analogs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the imidazole analogs at concentrations around their IC50 values for 24-48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.
Protocol 3: Western Blot Analysis for Key Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation status of proteins involved in relevant signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
Protein transfer equipment (electroblotting)
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against Akt, p-Akt, caspases, Bax, Bcl-2, and β-actin as a loading control)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with specific primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
Visualizations
Experimental Workflow for Anticancer Screening
References
- 1. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-tumor activity of lipophilic imidazolium salts on select NSCLC cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of the 4,5-Dimethyl-1H-imidazole Scaffold in Enzyme Inhibitor Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its unique electronic characteristics and ability to engage in various non-covalent interactions make it an ideal foundation for the design of potent and selective enzyme inhibitors. Within this class, molecules incorporating the 4,5-dimethyl-1H-imidazole core have emerged as promising candidates for targeting a range of enzymes implicated in various diseases. While 4,5-Dimethyl-1H-imidazole hydrochloride itself is often utilized as a building block in organic synthesis, its derivatives have shown significant inhibitory activity against key enzymes in pathways related to viral infections, diabetes, and inflammation.
These application notes provide an overview of the utility of the 4,5-dimethyl-1H-imidazole scaffold in the development of enzyme inhibitors, supported by experimental data and detailed protocols.
Enzyme Targets and Therapeutic Applications
Derivatives of the 4,5-dimethyl-1H-imidazole scaffold have been successfully employed to target a variety of enzymes, demonstrating a broad therapeutic potential.
SARS-CoV-2 Main Protease (Mpro) Inhibition
The SARS-CoV-2 main protease (Mpro) is a critical enzyme for viral replication, making it a prime target for the development of antiviral drugs. Asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized as inhibitors of this enzyme. These compounds have shown promising in vitro activity against SARS-CoV-2 Mpro.[1]
α-Glucosidase Inhibition
α-Glucosidase is an enzyme involved in the breakdown of carbohydrates. Its inhibition is a key therapeutic strategy for managing type 2 diabetes. Novel 4,5-diphenyl-imidazol-1,2,3-triazole hybrids, which can be synthesized from imidazole precursors, have exhibited potent inhibitory activity against yeast α-glucosidase, surpassing the efficacy of the standard drug, acarbose.[2]
Cytochrome P450 Inhibition
Cytochrome P450 enzymes are a superfamily of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds. Inhibition of specific CYP enzymes can be a strategy for modulating drug metabolism or treating certain diseases. For instance, 4,5-dimethyl-2-phenyl-1H-imidazole has been identified as an inhibitor of cytochrome P450 enzymes by binding to the heme iron atom.[3]
p38 MAP Kinase Inhibition
The p38 Mitogen-Activated Protein (MAP) kinases are a family of serine/threonine kinases that play a central role in regulating inflammatory responses.[4] Inhibition of p38 MAPK can suppress the production of pro-inflammatory cytokines, making it an attractive target for treating inflammatory diseases. The imidazole ring is a well-established scaffold for developing p38 MAPK inhibitors.[4]
Quantitative Data Summary
The inhibitory activities of various 4,5-dimethyl-1H-imidazole derivatives against their respective enzyme targets are summarized in the table below.
| Compound Class | Target Enzyme | Key Derivative Example | IC50 Value | Reference |
| Asymmetric imidazole-4,5-dicarboxamide derivatives | SARS-CoV-2 Mpro | N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2) | 4.79 ± 1.37 µM | [1] |
| 4,5-diphenyl-imidazol-1,2,3-triazole hybrids | Yeast α-glucosidase | 2-chloro and 2-bromo-benzyl substituted derivatives (8g and 8i) | 85.6 ± 0.4 µM (for 8g) | [2] |
| 4,5-dimethyl-2-phenyl-1H-imidazole | Cytochrome P450 | 4,5-dimethyl-2-phenyl-1H-imidazole | Not specified | [3] |
| Imidazole-based inhibitors | p38 MAP Kinase | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of Asymmetric Imidazole-4,5-dicarboxamide Derivatives (SARS-CoV-2 Mpro Inhibitors)[1]
This protocol outlines a four-step synthesis process starting from 2-methylbenzimidazole.
Step 1: Oxidation to Imidazole-4,5-dicarboxylic Acid
-
Place 2-methylbenzimidazole (50 mmol) in a round-bottom flask.
-
Add concentrated sulfuric acid (50 mL) and stir at 70-80 °C until the solid dissolves.
-
Add 30% hydrogen peroxide (70 mL, 895 mmol) dropwise.
-
Heat the reaction mixture to 110-120 °C for 2 hours.
-
Cool the mixture to room temperature and add cold water until the pH reaches 4 to precipitate the product.
-
Filter and dry the precipitate to obtain 2-methyl-1H-imidazole-4,5-dicarboxylic acid.
Step 2 & 3: Formation of Mono-amide Intermediates
-
(Detailed procedures for the subsequent amidation steps to form the asymmetric dicarboxamides are specific to the desired final product and involve standard peptide coupling or acyl chloride formation followed by amination.)
Step 4: Final Product Synthesis
-
(The final step involves the coupling of the mono-amide intermediate with the desired amine to yield the final asymmetric imidazole-4,5-dicarboxamide derivative.)
Protocol 2: In Vitro SARS-CoV-2 Mpro Inhibition Assay (Fluorogenic)[1]
This assay evaluates the inhibitory potency of the synthesized compounds against the SARS-CoV-2 main protease.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Positive controls (e.g., lopinavir, ritonavir, ebselen)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Add 2 µL of test compound solution at various concentrations to the wells of a 384-well plate.
-
Add 20 µL of SARS-CoV-2 Mpro solution (final concentration ~0.5 µM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration ~20 µM).
-
Monitor the fluorescence intensity (Excitation: 340 nm, Emission: 460 nm) every minute for 30 minutes.
-
Calculate the initial velocity of the enzymatic reaction.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Yeast α-Glucosidase Inhibition Assay[2]
This protocol is used to assess the inhibitory effect of compounds on yeast α-glucosidase activity.
Materials:
-
Yeast α-glucosidase
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the α-glucosidase solution to each well and incubate for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).
-
Add the pNPG substrate to initiate the reaction.
-
Incubate the plate for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding a basic solution (e.g., Na2CO3).
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
SARS-CoV-2 Replication Pathway
The SARS-CoV-2 main protease (Mpro) plays a crucial role in the viral replication cycle by cleaving the viral polyproteins into functional proteins. Inhibition of Mpro disrupts this process, thereby halting viral replication.
References
- 1. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,5-Dimethyl-2-phenyl-1H-imidazole|CAS 13682-20-7 [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-based Assays Using 4,5-Dimethyl-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: The imidazole nucleus is a fundamental heterocyclic scaffold present in numerous biologically active molecules, including the amino acid histidine and purines.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, which encompass anticancer, anti-inflammatory, antifungal, and antibacterial properties.[2][3][4] 4,5-Dimethyl-1H-imidazole hydrochloride is a small molecule derivative of imidazole. While specific biological data for this particular salt is limited in publicly available literature, the broader family of imidazole compounds has been extensively studied, providing a strong basis for exploring its potential applications in cell-based assays.
Principle and Applications: Based on the known activities of structurally related imidazole derivatives, this compound can be investigated for its effects on various cellular processes. The primary applications in cell-based assays would likely revolve around evaluating its cytotoxicity , antiproliferative effects , and its potential to modulate key cellular signaling pathways .
-
Cytotoxicity and Antiproliferative Activity: Many imidazole derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[5][6][7] Therefore, this compound can be screened in various cancer cell lines (e.g., breast, colon, lung, ovarian) to determine its potential as an anticancer agent. Standard cell viability and cytotoxicity assays such as the MTT and LDH assays are suitable for this purpose.[8]
-
Mechanism of Action and Signaling Pathway Analysis: Imidazole-based compounds have been identified as inhibitors of several key signaling pathways implicated in cancer and inflammation. Two prominent pathways are:
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation.[][10] Certain pyridinyl-imidazole compounds are known to be potent and selective inhibitors of p38 MAPK.[11] Inhibition of this pathway can modulate inflammatory cytokine production and induce apoptosis.[]
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell proliferation, survival, and growth, and its dysregulation is a common feature in many cancers.[12][13][14] Various heterocyclic compounds, including those with an imidazole core, have been developed as inhibitors of kinases within this pathway.[12][15]
-
By employing specific cell-based assays, researchers can investigate whether this compound exerts its biological effects through modulation of these or other signaling pathways.
Data Presentation
Table 1: Cytotoxicity of Selected Imidazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay Type | Incubation Time (h) | IC50 / GI50 Value | Reference |
| Ag(I) N-Heterocyclic Carbene Complex (from 4,5-dichloro-1H-imidazole) | OVCAR-3 (Ovarian) | MTT | Not Specified | ~15 µM | [5] |
| Ag(I) N-Heterocyclic Carbene Complex (from 4,5-dichloro-1H-imidazole) | MB157 (Breast) | MTT | Not Specified | ~10 µM | [5] |
| Imidazopyridine-triazole conjugate (Compound 14) | A549 (Lung) | Not Specified | Not Specified | 0.51 µM | |
| Imidazopyridine-triazole conjugate (Compound 15) | A549 (Lung) | Not Specified | Not Specified | 0.63 µM | |
| Benzimidazole-cinnamide derivative (Compound 21) | A549 (Lung) | Not Specified | Not Specified | 0.29 µM | |
| Purine derivative with imidazole core (Compound 46) | MDA-MB-231 (Breast) | MTT | Not Specified | 1.22 µM | |
| Imidazoisoindole derivative (Compound 159) | IDO-expressing cells | Target-based | Not Specified | 26 nM (IDO) | |
| 2-phenylimidazo[1,2-a]pyridine | Various cancer cell lines | Not Specified | Not Specified | Varies | [16] |
Disclaimer: The data presented above is for structurally related imidazole derivatives and is intended to provide a comparative context. The cytotoxic potential of this compound must be determined experimentally.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
96-well flat-bottom sterile cell culture plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of fresh medium containing various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for the compound) and an untreated control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT solution only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability percentage against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, providing a measure of cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
This compound
-
Human cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 from the MTT Assay protocol. It is advisable to use a parallel plate for this assay.
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for the time specified in the kit's manual (typically 30 minutes) at room temperature, protected from light.
-
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Use the controls provided in the kit (e.g., maximum LDH release control) to calculate the percentage of cytotoxicity for each concentration of the compound.
-
Plot the percentage of cytotoxicity against the compound concentration.
-
Mandatory Visualizations
Caption: Experimental workflow for cell-based cytotoxicity assays.
Caption: Potential inhibition of the p38 MAPK signaling pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. longdom.org [longdom.org]
- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 4,5-Dimethyl-1H-imidazole hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of 4,5-Dimethyl-1H-imidazole hydrochloride synthesis.
Troubleshooting Guide: Low Yield
Low yields in the synthesis of this compound can arise from various factors throughout the reaction and purification process. This guide provides a systematic approach to identifying and resolving common issues.
Question: What are the primary reasons for a low yield in the synthesis of this compound?
Answer: Low yields can typically be attributed to one or more of the following areas:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can lead to incomplete reactions or the formation of side products.
-
Reagent Quality and Stoichiometry: The purity of starting materials and the precise molar ratios of reactants are critical for maximizing product formation.
-
Inefficient Purification: Product loss during extraction, recrystallization, or chromatography will significantly impact the final yield.
-
Degradation of Intermediates or Final Product: The stability of the imidazole ring can be compromised under harsh reaction or workup conditions.
The following sections provide specific troubleshooting advice for each stage of the synthesis.
Problem 1: Low Conversion of Starting Materials
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution |
| Inactive Catalyst | For syntheses employing a catalyst, ensure it is fresh and active. For solid-supported catalysts, verify proper preparation and handling. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TTC) or another suitable analytical technique. Extend the reaction time if starting material is still present. |
| Suboptimal Temperature | A reaction temperature that is too low can result in a sluggish reaction. Conversely, excessively high temperatures may lead to decomposition. Experiment with incremental temperature adjustments to find the optimal range. |
| Poor Quality Reagents | Use reagents of high purity. Ensure that solvents are anhydrous, as moisture can quench reagents or lead to unwanted side reactions. |
Problem 2: Formation of Multiple Byproducts
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Carefully control the molar ratios of the reactants. An excess of one reactant can lead to the formation of side products. Start with stoichiometric amounts and adjust as needed based on reaction monitoring. |
| Harsh Reaction Conditions | High temperatures or prolonged reaction times can promote the formation of byproducts. Consider lowering the reaction temperature or stopping the reaction as soon as the starting material is consumed. |
| Non-selective Reagents | In multi-step syntheses, ensure the reagents used are selective for the desired transformation to avoid unwanted reactions at other functional groups. |
Problem 3: Product Loss During Workup and Purification
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution |
| Incomplete Extraction | Ensure the pH of the aqueous layer is adjusted appropriately to ensure the product is in its desired form (free base or salt) for efficient extraction into the organic solvent. Perform multiple extractions with fresh solvent to maximize recovery. |
| Improper Recrystallization | The choice of solvent for recrystallization is crucial. The product should be sparingly soluble at low temperatures and highly soluble at high temperatures. If the product "oils out," consider using a different solvent system or a slower cooling rate. |
| Suboptimal Chromatography | The choice of stationary phase and mobile phase for column chromatography should be optimized to achieve good separation between the product and impurities. Monitor fractions carefully to avoid premature or late collection of the product. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthesis route for 4,5-Dimethyl-1H-imidazole?
A common method involves a three-component reaction between a 1,2-diketone (biacetyl), an aldehyde (such as formaldehyde), and an ammonium salt (like ammonium acetate).[1] This is followed by treatment with hydrochloric acid to form the hydrochloride salt.
Q2: What are the critical reaction parameters to control for this synthesis?
The most critical parameters are temperature, reaction time, and the stoichiometry of the reactants. The choice of solvent can also influence the reaction rate and yield.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Q4: What is the best method for purifying the final product?
Purification of this compound is typically achieved through recrystallization.[1] Column chromatography can also be used if significant impurities are present after the initial workup.[1][2][3]
Q5: I am observing the formation of an unexpected side product. How can I identify it?
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for elucidating the structure of unknown byproducts.
Experimental Protocols
Synthesis of 4,5-Dimethyl-1H-imidazole
This protocol describes a general method for the synthesis of the imidazole precursor.
Materials:
-
Biacetyl
-
Formaldehyde (40% aqueous solution)
-
Ammonium acetate
-
Acetonitrile
-
HBF4–SiO2 catalyst (can be prepared by treating silica gel with an aqueous solution of HBF4)[1]
Procedure:
-
To a solution of biacetyl (1 mmol) in acetonitrile (10 mL), add formaldehyde (1.2 mmol) and ammonium acetate (2 mmol).[1]
-
Add the HBF4–SiO2 catalyst (10 mol%) to the reaction mixture.[1]
-
Stir the mixture at 80 °C and monitor the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.[1]
-
Evaporate the solvent under reduced pressure.[1]
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,5-dimethyl-1H-imidazole.
Formation of this compound
Materials:
-
Crude 4,5-Dimethyl-1H-imidazole
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like dioxane)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the crude 4,5-Dimethyl-1H-imidazole in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrochloric acid with stirring.
-
The hydrochloride salt should precipitate out of the solution. If not, the addition of a less polar solvent like anhydrous diethyl ether can induce precipitation.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 4,5-Dimethyl-1H-imidazole Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of 4,5-Dimethyl-1H-imidazole hydrochloride.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 4,5-Dimethyl-1H-imidazole?
A1: The synthesis of the 4,5-dimethyl-1H-imidazole core typically involves the condensation of a 1,2-dicarbonyl compound with an ammonia source. A common and effective method is the reaction of diacetyl (2,3-butanedione) with a reagent like ammonium acetate in a suitable solvent, such as glacial acetic acid.[1][2] This foundational step is crucial as the purity of the resulting imidazole free base directly impacts the quality of the final hydrochloride salt.
Q2: How is the 4,5-Dimethyl-1H-imidazole free base converted to its hydrochloride salt?
A2: The conversion to the hydrochloride salt is typically achieved after the imidazole free base has been synthesized and purified. This is a standard acid-base reaction where the purified 4,5-dimethyl-1H-imidazole, dissolved in an anhydrous solvent (like diethyl ether or dichloromethane), is treated with a solution of hydrogen chloride (e.g., HCl in dioxane or diethyl ether) or by bubbling anhydrous HCl gas through the solution. The hydrochloride salt, being insoluble in many organic solvents, will then precipitate and can be collected by filtration.
Q3: What are the most critical parameters to control during the synthesis?
A3: Several parameters are critical for a successful synthesis with high yield and purity. These include:
-
Temperature: Both the initial condensation and subsequent steps are sensitive to temperature. Excessive heat can lead to decomposition and byproduct formation, while insufficient heat can result in a slow or incomplete reaction.[2][3]
-
Purity of Reagents: The use of high-purity starting materials, particularly the diacetyl and the ammonia source, is essential to prevent side reactions.[2]
-
Moisture Control: Many reagents used in imidazole synthesis and subsequent modifications can be sensitive to moisture. Using anhydrous solvents and maintaining a dry reaction atmosphere (e.g., under nitrogen or argon) is often necessary.[2]
-
Stoichiometry: The molar ratios of the reactants must be carefully controlled to ensure the reaction goes to completion and to minimize the formation of byproducts.[3]
Q4: What are the recommended methods for purifying the final product?
A4: Purification of this compound typically involves purifying the intermediate free base first. Common techniques include:
-
Recrystallization: This is a highly effective method for purifying the solid imidazole free base. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold.[4]
-
Acid-Base Extraction: This technique is useful for separating the basic imidazole from non-basic impurities. The crude product is dissolved in an organic solvent and washed with a dilute acid, which protonates the imidazole and draws it into the aqueous layer. The aqueous layer is then basified, causing the pure imidazole to precipitate or be extracted back into an organic solvent.[4]
-
Column Chromatography: For difficult separations, silica gel column chromatography can be employed to isolate the pure imidazole free base from closely related impurities.[3][4]
Once the free base is pure, the hydrochloride salt is formed, which can often be purified by washing the precipitate with a cold, anhydrous organic solvent to remove any residual impurities.
Section 2: Troubleshooting Guide
Q1: I am getting a very low yield or no product at all. What should I investigate?
A1: Low yield is a common issue that can stem from several factors.[3] A systematic check is recommended:
-
Reagent Quality: Verify the purity and integrity of your starting materials (diacetyl, ammonium acetate). Ensure they have not degraded during storage.
-
Reaction Temperature: Inadequate temperature can lead to a sluggish or stalled reaction. Conversely, excessive heat can degrade the product.[2] Ensure your reaction is maintained at the optimal temperature specified in the protocol.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]
-
Moisture Contamination: If any reagents are sensitive to water, moisture could be quenching the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.[2]
Q2: My final product contains significant impurities or byproducts. How can I improve its purity?
A2: The presence of multiple products suggests that side reactions are occurring. Consider the following optimization steps:
-
Temperature Control: Lowering the reaction temperature can often increase selectivity and reduce the formation of degradation products.[3]
-
Stoichiometry Adjustment: Carefully control the molar ratio of your reactants. An excess of one reactant may lead to unwanted side reactions.[3]
-
Purification of Intermediates: Ensure the 4,5-dimethyl-1H-imidazole free base is highly pure before attempting to form the hydrochloride salt. Impurities in the free base will carry over into the final product. Utilize the purification methods described in the FAQ section.[4]
Q3: The product oiled out instead of crystallizing during workup or purification. What should I do?
A3: Oiling out occurs when a compound separates from a solution as a liquid rather than a crystalline solid. To address this:
-
Solvent Selection: The solvent used for recrystallization may be inappropriate. Test a range of different solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexane) on a small scale to find one that promotes crystallization.[4]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. This can provide a surface for nucleation and induce crystallization.
-
Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution to act as a seed for crystal growth.
-
Concentration: The solution may be too dilute. Slowly evaporate some of the solvent to increase the concentration and encourage crystallization.
Section 3: Experimental Protocols
Protocol 1: Synthesis of 4,5-Dimethyl-1H-imidazole (Generalized)
This protocol is a generalized procedure based on common methods for imidazole synthesis.[1][2]
-
Materials:
-
Diacetyl (2,3-butanedione)
-
Ammonium acetate
-
Glacial acetic acid
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ammonium acetate (e.g., 3-4 equivalents) in glacial acetic acid.
-
Heat the solution to approximately 60-70°C with stirring.
-
Add diacetyl (1 equivalent) dropwise to the solution.
-
Increase the temperature and heat the reaction mixture to reflux (around 100-110°C) for 2-4 hours.[2]
-
Monitor the reaction progress by TLC until the diacetyl starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,5-dimethyl-1H-imidazole.
-
Purify the crude product by recrystallization or column chromatography.[4]
-
Protocol 2: Formation of this compound
-
Materials:
-
Purified 4,5-dimethyl-1H-imidazole (free base)
-
Anhydrous diethyl ether (or dichloromethane)
-
Anhydrous hydrogen chloride (2M solution in diethyl ether, or similar)
-
-
Procedure:
-
Dissolve the purified 4,5-dimethyl-1H-imidazole in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
While stirring, slowly add a solution of anhydrous HCl in diethyl ether (approx. 1.1 equivalents) dropwise.
-
A white precipitate of this compound should form immediately.
-
Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess acid or soluble impurities.
-
Dry the final product under vacuum to a constant weight.
-
Section 4: Data Presentation
Table 1: Example Parameters for Reaction Optimization
The following table illustrates how reaction conditions can be varied to optimize the yield of the imidazole ring formation step, based on principles discussed in the literature.[2][5]
| Entry | Temperature (°C) | Reaction Time (h) | Solvent | Catalyst | Yield (%) |
| 1 | 80 | 6 | Acetic Acid | None | 55-65% |
| 2 | 110 | 4 | Acetic Acid | None | 70-80% |
| 3 | 110 | 8 | Acetic Acid | None | 65-75% |
| 4 | 110 | 4 | Toluene | ZSM-11 | ~60% |
| 5 | 110 | 0.5 | Solvent-Free | ZSM-11 | >90% |
Note: Data in entries 4 and 5 are adapted from optimization studies on different imidazole syntheses to illustrate the potential impact of solvent and catalyst choices.[5]
Table 2: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Impure reagents, incorrect temperature, insufficient time, moisture.[2][3] | Verify reagent purity, optimize temperature and time via small-scale trials, ensure anhydrous conditions. |
| Multiple Byproducts | Temperature too high, incorrect stoichiometry.[3] | Lower reaction temperature, perform a stoichiometric analysis and adjust reactant ratios accordingly. |
| Product Oiled Out | Improper solvent for crystallization, solution too dilute. | Screen for a better recrystallization solvent system, scratch the flask, or slowly concentrate the solution.[4] |
| Final Salt is Impure | Impurities in the free base intermediate, residual solvent. | Purify the free base thoroughly before salt formation; ensure the final product is washed and dried properly. |
Section 5: Visual Guides
Caption: Workflow for the synthesis of 4,5-Dimethyl-1H-imidazole HCl.
Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4,5-Dimethyl-1H-imidazole hydrochloride Reactions
Welcome to the technical support center for reactions involving 4,5-Dimethyl-1H-imidazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4,5-Dimethyl-1H-imidazole?
A1: The most prevalent industrial method for synthesizing 4,5-Dimethyl-1H-imidazole is the Debus-Radziszewski imidazole synthesis.[1][2][3] This is a multi-component reaction that involves the condensation of a 1,2-dicarbonyl compound (2,3-butanedione), an aldehyde (formaldehyde), and an ammonia source.[1][2][3] The resulting 4,5-Dimethyl-1H-imidazole is then treated with hydrochloric acid to form the hydrochloride salt.
Q2: What are the typical starting materials for the synthesis of this compound?
A2: The key starting materials are:
-
2,3-Butanedione (also known as diacetyl): Provides the 4- and 5-methyl groups and the C4-C5 bond of the imidazole ring.
-
Formaldehyde: Provides the C2 carbon of the imidazole ring.
-
Ammonia or an ammonia source (e.g., ammonium acetate): Provides the two nitrogen atoms of the imidazole ring.
-
Hydrochloric acid: Used in the final step to form the hydrochloride salt.
Q3: Why is the hydrochloride salt of 4,5-Dimethyl-1H-imidazole often used?
A3: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which can be hygroscopic or less stable. The salt form also often exhibits better solubility in certain solvents.
Troubleshooting Guide: Side Product Formation
A primary challenge in the synthesis of this compound is the formation of unwanted side products. The Debus-Radziszewski reaction, while efficient, can lead to impurities if reaction conditions are not carefully controlled.
dot
Caption: Troubleshooting workflow for identifying and mitigating side product formation.
Problem: My reaction is producing a significant amount of side products. What are the likely culprits and how can I minimize them?
Answer: Side product formation is often linked to the reactivity of the starting materials and the specific reaction conditions employed. Below are common issues and their solutions.
Issue 1: Formation of Hexamethylenetetramine (Urotropine)
-
Cause: Formaldehyde and ammonia can react together in a side reaction to form the stable cage-like compound hexamethylenetetramine. This is a well-known condensation reaction. The formation of this byproduct consumes the formaldehyde and ammonia intended for the imidazole synthesis, leading to lower yields and purification challenges.
-
Troubleshooting:
-
Control Stoichiometry: Use a precise molar ratio of reactants. An excess of ammonia relative to formaldehyde can favor this side reaction.
-
Order of Addition: Consider adding the formaldehyde solution slowly to the reaction mixture containing 2,3-butanedione and ammonia. This can help to ensure that formaldehyde reacts with the other components before it has a chance to polymerize with ammonia.
-
Use of Formaldehyde Source: In some variations of imidazole synthesis, urotropine itself is used as a controlled source of formaldehyde.[4]
-
Issue 2: Presence of Unreacted Intermediates (e.g., Diimine)
-
Cause: The Debus-Radziszewski reaction is thought to proceed through a diimine intermediate, formed from the reaction of 2,3-butanedione and ammonia.[2] If this intermediate does not efficiently react with formaldehyde, it can remain as an impurity.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature to drive the reaction to completion. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
-
pH Control: The pH of the reaction mixture can influence the rate of the different steps. Maintaining a slightly basic to neutral pH is generally favorable for the condensation steps.
-
Issue 3: Formation of Polymeric or Tar-like Byproducts
-
Cause: Aldehydes and ketones, including 2,3-butanedione and formaldehyde, can undergo self-condensation or polymerization reactions, especially under harsh conditions (e.g., high temperatures, strong basic or acidic conditions). These reactions can lead to the formation of complex mixtures of oligomers and polymers, often appearing as a dark-colored tar.
-
Troubleshooting:
-
Temperature Control: Avoid excessive heating of the reaction mixture. The optimal temperature should be determined experimentally to favor the desired imidazole formation without promoting polymerization.
-
Concentration: Running the reaction at a very high concentration of reactants can sometimes increase the likelihood of polymerization. Using an appropriate solvent and reactant concentration is crucial.
-
Purification: If tar-like byproducts are formed, they can often be removed during the work-up. Acid-base extraction can be effective in separating the basic imidazole product from neutral or acidic polymeric material.
-
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dimethyl-1H-imidazole (Free Base)
This protocol is a generalized procedure based on the Debus-Radziszewski synthesis.
Materials:
-
2,3-Butanedione
-
Formaldehyde (37% aqueous solution)
-
Ammonium hydroxide (28-30% aqueous solution)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine 2,3-butanedione (1.0 eq) and ethanol.
-
With stirring, add ammonium hydroxide solution (excess, e.g., 10 eq of ammonia).
-
Slowly add the formaldehyde solution (1.0-1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically 60-80°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess ammonia under reduced pressure.
-
The crude 4,5-dimethyl-1H-imidazole can be purified by recrystallization or column chromatography.
dot
Caption: General workflow for the synthesis of 4,5-Dimethyl-1H-imidazole.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for separating the basic imidazole product from non-basic impurities.
Materials:
-
Crude 4,5-Dimethyl-1H-imidazole
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Dilute sodium hydroxide (e.g., 1 M NaOH) or sodium bicarbonate solution
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Dissolve the crude product in an organic solvent.
-
Transfer the solution to a separatory funnel and extract with dilute HCl. The basic imidazole will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or acidic impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add dilute NaOH or NaHCO₃ solution with stirring until the solution is basic (pH > 8).
-
The 4,5-Dimethyl-1H-imidazole free base will precipitate if it is insoluble in water at this pH, or it can be extracted with several portions of an organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified free base.
Protocol 3: Formation of the Hydrochloride Salt
Materials:
-
Purified 4,5-Dimethyl-1H-imidazole (free base)
-
Anhydrous solvent (e.g., isopropanol, ethanol, or diethyl ether)
-
Concentrated hydrochloric acid or HCl gas
Procedure:
-
Dissolve the purified 4,5-Dimethyl-1H-imidazole in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid with stirring. Alternatively, bubble dry HCl gas through the solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.
Data Presentation
While specific quantitative data for side product formation in this compound synthesis is not widely published, the following table illustrates the expected impact of reaction parameters on product yield and purity based on general principles of the Debus-Radziszewski synthesis.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Temperature | Too Low | Low | High | Incomplete reaction, unreacted intermediates remain. |
| Optimal (e.g., 60-80°C) | High | High | Favorable reaction kinetics for imidazole formation. | |
| Too High | Moderate to Low | Low | Increased formation of polymeric/tar-like byproducts. | |
| Ammonia:Formaldehyde Ratio | Low | Moderate | Moderate to High | May lead to incomplete reaction. |
| Equimolar | High | High | Balanced stoichiometry for the main reaction. | |
| High | Moderate to Low | Low | Favors the formation of hexamethylenetetramine. | |
| Reaction Time | Too Short | Low | Low | Incomplete conversion of starting materials and intermediates. |
| Optimal | High | High | Allows the reaction to proceed to completion. | |
| Too Long | High | May Decrease | Potential for degradation or side reactions over extended periods. |
dot
Caption: Simplified reaction pathway for the synthesis of 4,5-Dimethyl-1H-imidazole, highlighting a key side reaction.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. Imidazole synthesis [organic-chemistry.org]
Technical Support Center: Enhancing the Purity of 4,5-Dimethyl-1H-imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges in the purification of 4,5-Dimethyl-1H-imidazole hydrochloride. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve the desired purity for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often stem from the synthesis process, which typically involves the reaction of diacetyl (2,3-butanedione) with a source of ammonia. Potential impurities include:
-
Unreacted starting materials: Residual diacetyl and ammonia or ammonium salts.
-
Incompletely cyclized intermediates: Such as diacetyl monoxime or other condensation products.
-
Polymers: High molecular weight byproducts from the condensation reaction.
-
Related imidazole derivatives: Small quantities of other substituted imidazoles formed through side reactions.
Q2: What is a suitable starting point for selecting a recrystallization solvent?
A2: For this compound, a polar protic solvent or a mixture including one is a good starting point due to the ionic nature of the hydrochloride salt. An ethanol/water mixture is a commonly effective system for recrystallizing imidazole derivatives.[1] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for efficient crystal formation upon cooling.[2]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To address this, you can:
-
Add more solvent: This will decrease the saturation of the solution.
-
Cool the solution more slowly: Allow the flask to cool gradually to room temperature before placing it in an ice bath.
-
Use a different solvent system: A solvent with a lower boiling point or a different polarity might be more suitable.
Q4: I am having difficulty separating my compound from a polar impurity by column chromatography. What can I do?
A4: For polar compounds like imidazoles, several strategies can improve separation on a silica gel column:
-
Solvent system modification: Add a small amount of a more polar solvent like methanol to your eluent. For basic compounds, adding a small amount of a modifier like triethylamine (0.1-1%) can help reduce tailing and improve separation.
-
Gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute less polar impurities, followed by your target compound.
-
Alternative stationary phase: Consider using neutral or basic alumina instead of silica gel, which can offer different selectivity for basic compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Using too much solvent | Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the compound from crystallizing out on the filter paper.[3] |
| Product is soluble in cold solvent | Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.[3] |
| Washing with too much cold solvent | Use a minimal amount of ice-cold solvent to wash the collected crystals. |
Tailing or Poor Separation in Column Chromatography
| Potential Cause | Troubleshooting Step |
| Strong interaction with silica gel | Add a small amount of triethylamine or pyridine (0.1-1%) to the mobile phase to neutralize acidic sites on the silica. |
| Inappropriate solvent system | Perform small-scale TLC experiments with various solvent systems to find the optimal mobile phase for separation. |
| Column overloading | Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight). |
Quantitative Data on Purification Methods
The following table provides an overview of the expected purity levels and yields for different purification methods. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Single Solvent Recrystallization (e.g., Ethanol) | >98% | 60-80% | Effective for removing minor, less soluble impurities. |
| Two-Solvent Recrystallization (e.g., Ethanol/Water) | >99% | 50-75% | Offers better control over crystallization and can remove a wider range of impurities.[1] |
| Silica Gel Column Chromatography | >99% | 40-70% | Ideal for separating compounds with different polarities and for removing colored impurities. |
| Quantitative ¹H NMR (qNMR) | Can determine absolute purity | N/A | An analytical method to accurately determine the purity of the final product against a certified standard.[4][5] |
Experimental Protocols
Protocol 1: Recrystallization of this compound using an Ethanol/Water System
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and stir while heating to dissolve the solid.[6]
-
Addition of Anti-solvent: Once the solid is dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy. This indicates the solution is saturated.[6]
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.[6]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
Objective: To separate 4,5-Dimethyl-1H-imidazole from impurities with different polarities.
Materials:
-
Crude 4,5-Dimethyl-1H-imidazole (as the free base)
-
Silica gel (100-200 mesh)[7]
-
Eluent (e.g., a mixture of dichloromethane and methanol, with 0.5% triethylamine)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand on top of the silica gel.[8]
-
Sample Loading: Dissolve the crude 4,5-Dimethyl-1H-imidazole (free base) in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, start with a lower polarity mixture (e.g., 100% dichloromethane) and gradually increase the proportion of the more polar solvent (e.g., methanol).
-
Fraction Collection: Collect fractions in separate tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the purified 4,5-Dimethyl-1H-imidazole.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or as HCl gas). The hydrochloride salt should precipitate and can be collected by filtration.
Visualizing the Workflow
Experimental Workflow for Recrystallization
Caption: A step-by-step workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for Column Chromatography
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. mt.com [mt.com]
- 3. youtube.com [youtube.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4,5-Dimethyl-1H-imidazole Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during the synthesis of 4,5-dimethyl-1H-imidazole hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4,5-dimethyl-1H-imidazole and its subsequent conversion to the hydrochloride salt.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 4,5-Dimethyl-1H-imidazole | Incomplete reaction.[1] | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before workup.[1] |
| Suboptimal reaction temperature.[1] | While the reaction can often proceed at room temperature, gentle heating may be necessary. However, excessive heat can lead to side reactions.[1] | |
| Impure reagents.[1] | Ensure the purity of the starting materials, particularly the 1,2-dicarbonyl compound (diacetyl/biacetyl) and the ammonia source, as impurities can lead to unwanted byproducts.[1] | |
| Formation of side products.[1][2] | A common side reaction is the formation of oxazole byproducts. This can be minimized by using a significant molar excess of the ammonia source to favor the formation of the diimine intermediate required for imidazole synthesis.[1] | |
| Difficult Purification of 4,5-Dimethyl-1H-imidazole | Product is a polar compound.[1] | Use appropriate extraction solvents. Multiple extractions with a suitable solvent like ethyl acetate may be necessary. Purification can be achieved through recrystallization or column chromatography. |
| Oily product that is difficult to crystallize. | Try different recrystallization solvents or solvent mixtures. If recrystallization fails, column chromatography is a reliable alternative. | |
| Low Yield of this compound | Incomplete protonation. | Ensure a slight excess of hydrochloric acid is used during the salt formation step. The pH of the solution should be acidic. |
| Loss of product during isolation. | The hydrochloride salt is generally soluble in polar solvents like water and alcohols.[3] Avoid excessive washing with these solvents. Precipitation from a less polar solvent or evaporation of the solvent are common isolation methods. | |
| Product Discoloration | Impurities from the reaction. | Treatment with activated charcoal during the purification of the free base or the salt can help remove colored impurities.[4] |
| Air oxidation. | Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) if the product is found to be sensitive to air. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4,5-dimethyl-1H-imidazole?
A1: The most common method is a variation of the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound (in this case, diacetyl or biacetyl), an aldehyde (formaldehyde or a precursor), and a source of ammonia (such as ammonium acetate).[1][5]
Q2: I'm observing a significant byproduct in my reaction. What could it be and how can I minimize it?
A2: A likely byproduct is the corresponding oxazole. This occurs when the dicarbonyl compound reacts with the aldehyde before the incorporation of ammonia. To minimize this, use a large excess of the ammonia source and consider adding the aldehyde slowly to the mixture of the dicarbonyl and ammonia source.[1]
Q3: My final this compound product is hygroscopic. How should I store it?
A3: Imidazole hydrochlorides can be hygroscopic.[6] It is best to store the final product in a tightly sealed container in a desiccator to protect it from moisture.
Q4: Can I use a different acid to form the salt?
A4: Yes, other acids can be used to form different salts. However, the hydrochloride salt is common due to the ready availability and volatility of hydrochloric acid, which can be easily removed under vacuum. The choice of acid may impact the salt's physical properties, such as solubility and crystallinity.
Q5: What analytical techniques are suitable for characterizing the final product?
A5: For structural confirmation, ¹H NMR and ¹³C NMR spectroscopy are essential. Mass spectrometry can confirm the molecular weight. To assess purity, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method.[7]
Experimental Protocols
Synthesis of 4,5-Dimethyl-1H-imidazole
This protocol is a generalized procedure based on the Radziszewski reaction.
Materials:
-
Diacetyl (biacetyl)
-
Formaldehyde (or a precursor like paraformaldehyde)
-
Ammonium acetate (or another ammonia source)
-
Glacial acetic acid (solvent)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve diacetyl and a molar excess of ammonium acetate in glacial acetic acid.
-
Add formaldehyde to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 4,5-dimethyl-1H-imidazole.
-
Purify the crude product by recrystallization or column chromatography.
Formation of this compound
Materials:
-
Purified 4,5-dimethyl-1H-imidazole
-
Hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like diethyl ether or isopropanol)
-
Anhydrous diethyl ether (or another suitable non-polar solvent)
Procedure:
-
Dissolve the purified 4,5-dimethyl-1H-imidazole in a minimal amount of a suitable solvent in which the hydrochloride salt is poorly soluble (e.g., diethyl ether or isopropanol).
-
Slowly add a slight molar excess of hydrochloric acid to the solution while stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
If precipitation is slow, cool the mixture in an ice bath.
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to remove any residual solvent and acid.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazole synthesis [organic-chemistry.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 6. Page loading... [guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Catalyst Performance with 4,5-Dimethyl-1H-imidazole hydrochloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during catalytic reactions, with a specific focus on the roles and effects of imidazole derivatives like 4,5-Dimethyl-1H-imidazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in catalysis?
This compound, as a derivative of imidazole, can play multiple roles in chemical reactions. Imidazoles are known to act as catalysts, particularly in proton transfer reactions, due to the ability of their nitrogen atoms to act as both proton donors and acceptors.[1] They are also widely used as ligands in metal-catalyzed reactions, where they can coordinate with metal ions and influence the reactivity and selectivity of the catalytic system.[2] However, it is crucial to note that imidazoles can also act as inhibitors in certain catalytic processes.[1][3]
Q2: Can this compound be used to overcome catalyst inhibition?
Currently, there is limited direct evidence in scientific literature to suggest that this compound is used as a standard reagent to overcome catalyst inhibition. In fact, imidazole and its derivatives are more commonly reported to sometimes cause inhibition themselves. This can occur through various mechanisms, such as by strongly coordinating to the active sites of a metal catalyst, thereby blocking access for the intended reactants.[4] Inhibition by imidazole has been observed in both acid-catalyzed hydrolysis and enzyme-catalyzed reactions.[1][3] Therefore, its use in a reaction where catalyst inhibition is observed should be carefully evaluated, as it could potentially exacerbate the problem.
Q3: Under what circumstances might an imidazole derivative act as a catalyst inhibitor?
Imidazole derivatives can inhibit a catalyst in several ways:
-
Competitive Inhibition: The imidazole molecule may compete with the substrate for the active site of the catalyst.[3]
-
Non-competitive Inhibition: It might bind to a site on the catalyst other than the active site, changing the catalyst's conformation and reducing its efficacy.[5]
-
Catalyst Poisoning: In the case of metal catalysts, the nitrogen atoms in the imidazole ring can coordinate strongly with the metal center, leading to deactivation. This is a common issue with nitrogen- and sulfur-containing heterocycles in reactions involving palladium catalysts.[4]
-
Protonation Effects: In acidic media, the imidazole ring can be protonated, which can lead to electrostatic interactions that inhibit the reaction.[1]
Q4: Are there general strategies to mitigate catalyst inhibition?
Yes, several strategies can be employed to mitigate catalyst poisoning or inhibition:
-
Purification of Reactants and Solvents: Ensure that all starting materials and solvents are free from impurities that could act as catalyst poisons.
-
Modification of the Catalyst: The catalyst itself can be modified to be more resistant to poisoning. This can involve changing the metal, the ligands, or the support material.[6]
-
Use of Additives: In some cases, additives can be used to preferentially bind to the poison or to regenerate the catalyst.
-
Optimization of Reaction Conditions: Adjusting the temperature, pressure, or concentration of reactants can sometimes reduce the inhibitory effects.
-
Surface Engineering of the Catalyst: Modifying the catalyst's surface through techniques like creating core-shell architectures can prevent poisons from reaching the active sites.[6]
Troubleshooting Guides
Problem 1: Unexpected Catalyst Inhibition or Reaction Stalling
You observe a significant drop in catalytic activity or a complete halt of your reaction after the addition of a substituted imidazole or when using reactants containing imidazole moieties.
| Possible Cause | Suggested Solution |
| Direct Catalyst Poisoning | The imidazole derivative may be strongly coordinating to and deactivating your metal catalyst. Troubleshooting Steps: 1. Attempt to use a higher catalyst loading to see if the reaction proceeds. 2. Consider a catalyst that is known to be more resistant to poisoning by nitrogen-containing heterocycles. 3. If possible, modify the imidazole-containing substrate to reduce its coordinating ability. |
| Competitive Inhibition | The imidazole compound might be competing with your substrate for the catalyst's active site. Troubleshooting Steps: 1. Increase the concentration of your primary substrate to see if the reaction rate improves, which is indicative of competitive inhibition.[5] 2. Analyze the kinetics of your reaction to determine the inhibition mechanism. |
| pH-Related Inhibition | If the reaction is run in an acidic medium, the protonated imidazole could be causing inhibition.[1] Troubleshooting Steps: 1. Adjust the pH of the reaction medium, if your reaction chemistry allows. 2. Use a buffered solvent system to maintain a stable pH. |
Problem 2: Low Yield in an Imidazole Synthesis Reaction
You are synthesizing a substituted imidazole, and the reaction yield is consistently low.
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst | The chosen catalyst may not be efficient for your specific substrates. Troubleshooting Steps: 1. Screen a variety of catalysts known for imidazole synthesis, such as HBF4–SiO2, Zn(BF4)2, or zeolites.[7] 2. Ensure your catalyst has not degraded and is of high purity. |
| Incorrect Reaction Conditions | The temperature, solvent, or reaction time may not be optimized. Troubleshooting Steps: 1. Perform small-scale experiments to optimize the reaction temperature and time. Monitor the reaction progress using techniques like TLC or GC/MS. 2. Test different solvents to improve the solubility of reactants and intermediates.[8] |
| Formation of Byproducts | Side reactions may be consuming your starting materials or desired product. Troubleshooting Steps: 1. Isolate and characterize any significant byproducts to understand the side reactions. 2. Adjust the stoichiometry of your reactants or the order of addition to minimize byproduct formation. |
Experimental Protocols
Protocol 1: General Procedure for Evaluating Catalyst Inhibition by an Imidazole Derivative
This protocol outlines a general method to determine if a compound like this compound is inhibiting a catalytic reaction.
-
Baseline Reaction:
-
Set up the catalytic reaction under your standard, optimized conditions without the suspected inhibitor.
-
Monitor the reaction progress over time by taking aliquots and analyzing them using a suitable technique (e.g., GC, HPLC, NMR). This will serve as your control.
-
-
Inhibition Study:
-
Set up a series of parallel reactions identical to the baseline, but with varying concentrations of this compound added at the start of the reaction.
-
Monitor the progress of these reactions in the same manner as the baseline.
-
-
Data Analysis:
-
Plot the product concentration (or reactant consumption) versus time for each reaction.
-
Compare the initial reaction rates of the reactions containing the imidazole derivative to the baseline. A significant decrease in the rate indicates inhibition.
-
Further kinetic studies, such as varying the substrate concentration at a fixed inhibitor concentration, can help elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[3][5]
-
Protocol 2: Catalyst Performance Evaluation
This is a general protocol for assessing the performance of a catalyst, which can be adapted to study the effects of potential inhibitors.[9][10]
-
Catalyst Pre-treatment (Degreening):
-
Before the test, the catalyst is often pre-treated under specific atmospheric and temperature conditions to ensure a consistent starting state. For example, heating the catalyst at 550 °C for 1 hour under a controlled atmosphere.[9]
-
-
Light-off Performance Test:
-
Cool the catalyst to a low starting temperature (e.g., 100 °C) under an inert atmosphere (e.g., N2).
-
Introduce the reactant gas mixture and gradually increase the temperature at a constant rate (e.g., 5 °C/min).
-
Continuously monitor the concentration of reactants and products at the catalyst outlet to determine the temperature at which the catalyst becomes active (the "light-off" temperature).[9]
-
-
Performance Cycling Test:
-
After reaching a set temperature (e.g., 400 °C), the catalyst's performance and stability can be tested by cycling through different reaction conditions (e.g., lean and rich reactant mixtures).
-
The gas concentrations at the outlet are recorded to evaluate how the catalyst performs under varying conditions.[9]
-
Visualizations
Logical Workflow for Troubleshooting Catalyst Inhibition
Caption: A logical workflow for diagnosing and addressing catalyst inhibition.
General Mechanism of Competitive Catalyst Inhibition
Caption: Competitive inhibition, where the inhibitor and substrate vie for the catalyst's active site.
Experimental Workflow for Inhibition Studies
Caption: A standard experimental workflow for quantifying the effect of a potential catalyst inhibitor.
References
- 1. Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation: Low-Temperature Oxidation, Storage, Three-Way, and NH3-SCR Catalyst Test Protocols | ORNL [ornl.gov]
Stability issues of 4,5-Dimethyl-1H-imidazole hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,5-Dimethyl-1H-imidazole hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow. What could be the cause?
A change in color, such as turning yellow, can be an indicator of degradation. Imidazole compounds can be susceptible to oxidation and photodegradation, which may result in colored degradation products.[1][2][3] It is recommended to prepare fresh solutions and store them protected from light in a cool, dry place.[4]
Q2: I am observing variable results in my bioassay when using a stock solution of this compound. Could this be a stability issue?
Inconsistent experimental outcomes can indeed stem from the degradation of your compound in solution. The stability of this compound can be influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Degradation can lead to a decrease in the concentration of the active compound, resulting in diminished or unpredictable bioactivity.
Q3: What are the primary degradation pathways for imidazole-based compounds like this compound in solution?
Imidazole derivatives are generally susceptible to the following degradation pathways in solution:
-
Hydrolysis: This is often catalyzed by acidic or basic conditions.[5]
-
Oxidation: The imidazole ring can be prone to oxidation, which can be mediated by atmospheric oxygen (autoxidation) or the presence of oxidizing agents.[2][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[1][2][3]
Q4: What is the recommended solvent for preparing stock solutions of this compound?
While specific solubility data is limited, imidazole hydrochloride salts are generally soluble in water and methanol.[6] For biological assays, it is crucial to consider the compatibility of the solvent with the experimental system. If using organic solvents like DMSO, ensure the final concentration in the assay is low enough to not affect the results.[7]
Q5: How should I store my solutions of this compound to ensure maximum stability?
To minimize degradation, solutions should be stored in a cool, dark place.[4] It is advisable to use amber vials to protect from light.[8] For long-term storage, aliquoting the stock solution and storing at -20°C or -80°C can be considered, though freeze-thaw cycles should be minimized. The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4][9]
Troubleshooting Guides
Issue: Precipitation observed in the solution.
-
Possible Cause: Poor solubility in the chosen solvent or at the specific concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Check for any visible particles or cloudiness in your stock solution and final assay wells.
-
Solubility Test: Perform a serial dilution of your compound in the assay buffer and observe for any precipitation.
-
Consider Co-solvents: If solubility is an issue, consider using a co-solvent like DMSO. However, be mindful of its final concentration in your experiment.
-
pH Adjustment: The solubility of imidazole compounds can be pH-dependent.[10] Adjusting the pH of the solution (if compatible with your experiment) might improve solubility.
-
Issue: Loss of compound activity over time.
-
Possible Cause: Degradation of the compound in solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments whenever possible.
-
Perform a Stability Study: To understand the stability of your compound under your specific experimental conditions, you can conduct a simple stability study. Incubate your compound solution under various conditions (e.g., different temperatures, light exposure) for the duration of your assay.
-
Analytical Verification: Use an analytical technique like HPLC to quantify the amount of the parent compound remaining and to detect any degradation products.[1]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
2. Application of Stress Conditions: [1]
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Take samples at various time points.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the stock solution to a higher temperature (e.g., 60°C) in the dark.
-
Photostability: Expose the stock solution to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[11] Keep a control sample wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw a sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
Illustrative Data from Forced Degradation Study
| Stress Condition | Time (hours) | 4,5-Dimethyl-1H-imidazole HCl Remaining (%) | Number of Degradation Products |
| Control | 24 | 99.8 | 0 |
| 0.1 M HCl (60°C) | 24 | 85.2 | 2 |
| 0.1 M NaOH (RT) | 24 | 78.5 | 3 |
| 3% H₂O₂ (RT) | 24 | 90.1 | 1 |
| Heat (60°C) | 24 | 97.3 | 0 |
| Light (ICH Q1B) | 24 | 88.9 | 2 |
| Note: This data is illustrative and intended to guide experimental design. Actual results may vary. |
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a general reversed-phase HPLC method for the quantification of this compound and its potential degradation products.[12][13][14]
1. Chromatographic Conditions (Illustrative Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV spectrum analysis (typically around 210-230 nm for imidazole derivatives).[12]
2. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound of a known concentration in the mobile phase. Create a series of dilutions for a calibration curve.
-
Sample Solution: Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration.
3. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples using the calibration curve.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. turkjps.org [turkjps.org]
Common pitfalls in handling 4,5-Dimethyl-1H-imidazole hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for handling 4,5-Dimethyl-1H-imidazole hydrochloride, addressing common challenges and offering troubleshooting advice to ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound?
A1: this compound is a chemical that requires careful handling to avoid potential health hazards. Based on data for similar imidazole compounds, it may cause skin and eye irritation.[1][2] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust particles.[3][4] In case of contact, rinse the affected area thoroughly with water.[2]
Q2: What are the optimal storage conditions for this compound?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place.[3] The compound is potentially hygroscopic, meaning it can absorb moisture from the air, which could affect its stability and reactivity.[5][6] Therefore, storage in a desiccator or a controlled-atmosphere glovebox is recommended for long-term stability.
Q3: In which solvents is this compound soluble?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving the Compound | The compound may be less soluble in the chosen solvent, or the concentration may be too high. The compound may have absorbed moisture, affecting its properties. | Try gentle heating or sonication to aid dissolution. Consider using a more polar solvent. Ensure the compound has been stored under dry conditions. |
| Inconsistent Experimental Results | The compound may have degraded due to improper storage (exposure to moisture or light). The purity of the compound may be lower than expected. | Use a fresh batch of the compound. Store the compound in a desiccator, protected from light. Verify the purity of the compound using an appropriate analytical technique (e.g., NMR, HPLC). |
| Unexpected Side Reactions | Imidazole derivatives can be reactive. The compound might be reacting with other components in the reaction mixture. | Review the literature for known incompatibilities of imidazoles. Consider potential reactions with acidic or basic components, as well as oxidizing agents.[3][5] |
| Compound appears clumpy or discolored | This is likely due to the absorption of moisture, as the compound is hygroscopic. | While the compound may still be usable for some applications, for sensitive experiments, it is best to use a fresh, properly stored sample. To remove moisture, the compound could be dried under a high vacuum, but this may not be suitable for all applications. |
Experimental Protocols
General Protocol for Handling and Preparation of a Solution
This protocol outlines the basic steps for safely handling this compound and preparing a solution.
-
Preparation:
-
Ensure you are wearing appropriate PPE (lab coat, safety glasses, and chemical-resistant gloves).
-
Work in a well-ventilated fume hood.
-
Have all necessary equipment ready: clean glassware, spatula, balance, and the chosen solvent.
-
-
Weighing the Compound:
-
Tare a clean, dry weighing boat on the analytical balance.
-
Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula.
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed compound to a clean, dry flask.
-
Add the desired solvent to the flask in portions, swirling gently to dissolve the compound.
-
If necessary, use a magnetic stirrer, sonicator, or gentle heating to aid dissolution.
-
-
Storage of the Solution:
-
Once fully dissolved, store the solution in a tightly capped container.
-
Label the container clearly with the compound name, concentration, solvent, and date of preparation.
-
If the solution is to be stored for an extended period, consider protecting it from light and storing it at a low temperature, depending on the solvent and stability of the compound.
-
Visualizations
Caption: General workflow for handling this compound.
References
Technical Support Center: Enhancing Catalysis with 4,5-Dimethyl-1H-imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing 4,5-Dimethyl-1H-imidazole hydrochloride as a precursor for N-heterocyclic carbene (NHC) catalysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency of your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic application of this compound?
A1: this compound is primarily used as a stable and commercially available precursor for the in situ generation of 4,5-dimethyl-N-heterocyclic carbene (NHC). This NHC is a potent organocatalyst for a variety of chemical transformations, most notably those involving "umpolung" (polarity reversal) of aldehydes.
Q2: How is the active NHC catalyst generated from the hydrochloride salt?
A2: The active NHC catalyst is typically generated in situ by a two-step deprotonation process. First, a suitable base neutralizes the hydrochloride salt to form the free 4,5-dimethyl-1H-imidazole. A second, stronger base then deprotonates the C2 position of the imidazole ring to form the highly nucleophilic N-heterocyclic carbene. The choice of base is critical for efficient catalyst generation.
Q3: What are the most common reactions catalyzed by NHCs derived from this compound?
A3: The derived NHC is highly effective in catalyzing reactions that rely on the formation of a Breslow intermediate from an aldehyde. Key examples include:
-
Benzoin Condensation: The dimerization of aldehydes to form α-hydroxy ketones.
-
Stetter Reaction: The conjugate addition of an aldehyde to a Michael acceptor, leading to the formation of 1,4-dicarbonyl compounds.[1]
Q4: Can the catalyst be recovered and reused?
A4: While the active NHC is typically generated in situ and consumed or deactivated during the reaction, the imidazolium salt precursor can potentially be recovered, although this is not a common practice in laboratory settings. Catalyst regeneration strategies often involve complex procedures to remove impurities and regenerate the salt.
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
Low or no conversion is a common issue that can often be traced back to the generation and activity of the NHC catalyst.
| Potential Cause | Troubleshooting Steps |
| Inefficient NHC Generation | - Base Strength: Ensure the base is strong enough to deprotonate the imidazolium salt (pKa of the C2-H is approximately 17-24 in DMSO). Common bases include potassium tert-butoxide (KOtBu), sodium hydride (NaH), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The strength of the base can significantly impact catalyst activation.[2] - Base Stoichiometry: Use at least a stoichiometric amount of base relative to the imidazolium salt precursor. - Purity of Precursor: Impurities in the this compound can interfere with catalyst formation. Ensure the precursor is pure and dry. |
| Catalyst Deactivation | - Oxygen Sensitivity: The NHC and the Breslow intermediate can be sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative deactivation. - Incompatible Solvents: Ensure the solvent is anhydrous and compatible with the strong base used. Protic solvents will quench the base and the NHC. |
| Sub-optimal Reaction Conditions | - Temperature: Some NHC-catalyzed reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature. - Catalyst Loading: If conversion is low, increasing the catalyst loading (from a typical 5-10 mol% to 15-20 mol%) may improve the yield. |
Issue 2: Formation of Side Products
The formation of side products can compete with the desired reaction pathway, reducing the overall yield and complicating purification.
| Potential Cause | Troubleshooting Steps |
| Competing Benzoin Condensation | In Stetter reactions, the self-condensation of the aldehyde (benzoin condensation) is a common side reaction.[1] To mitigate this, consider: - Slow Addition: Add the aldehyde slowly to the reaction mixture containing the Michael acceptor and the catalyst. This keeps the instantaneous concentration of the aldehyde low, disfavoring dimerization. - Use of a Co-catalyst: Certain additives can help to favor the Stetter pathway. |
| Cannizzaro-type Reactions | In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction (Cannizzaro reaction) to form an alcohol and a carboxylic acid. Using a non-nucleophilic, sterically hindered base can sometimes reduce this side reaction. |
| Product Decomposition | The desired product may be unstable under the reaction conditions. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to heat or base. |
Issue 3: Difficult Product Purification
The presence of the imidazolium salt, residual base, and polar byproducts can make product isolation challenging.
| Potential Cause | Troubleshooting Steps |
| Residual Imidazolium Salt | After quenching the reaction, perform an aqueous workup. The imidazolium salt is typically soluble in the aqueous phase and can be separated from the desired product in the organic layer. |
| Baseline Impurities on Chromatography | If using silica gel chromatography, residual base can cause streaking of the product. Neutralize the crude product mixture with a mild acid (e.g., dilute HCl or NH4Cl solution) during the workup before chromatography. |
| Co-eluting Impurities | Optimize the solvent system for column chromatography. A gradual gradient elution may be necessary to separate the product from closely eluting impurities. |
Experimental Protocols
Protocol 1: In Situ Generation of 4,5-Dimethyl-N-Heterocyclic Carbene
This protocol describes the general procedure for generating the active NHC catalyst from this compound for use in subsequent reactions.
Materials:
-
This compound
-
Strong, non-nucleophilic base (e.g., Potassium tert-butoxide)
-
Anhydrous, aprotic solvent (e.g., THF, DMF)
-
Schlenk flask or similar glassware for reactions under inert atmosphere
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add anhydrous solvent (e.g., THF).
-
Stir the suspension at room temperature.
-
Slowly add the strong base (1.0 - 1.1 eq) portion-wise.
-
Stir the mixture for 15-30 minutes at room temperature to allow for the complete formation of the N-heterocyclic carbene.
-
The resulting solution/suspension containing the active NHC catalyst is now ready for the addition of the reactants for the desired transformation.
Protocol 2: NHC-Catalyzed Benzoin Condensation of Benzaldehyde
This protocol provides a specific example of using the in situ generated NHC for a benzoin condensation.
Materials:
-
This compound (0.1 eq)
-
Potassium tert-butoxide (0.1 eq)
-
Benzaldehyde (1.0 eq)
-
Anhydrous THF
Procedure:
-
Generate the active NHC catalyst from this compound and potassium tert-butoxide in anhydrous THF as described in Protocol 1.
-
To the resulting solution of the NHC, add benzaldehyde (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield benzoin.
Quantitative Data Summary
The efficiency of NHC-catalyzed reactions is highly dependent on reaction parameters. The following table provides illustrative data based on typical trends observed for benzoin condensation.
Table 1: Effect of Catalyst Loading and Temperature on Benzoin Condensation
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 5 | 25 | 6 | 75 |
| 2 | 10 | 25 | 3 | 92 |
| 3 | 15 | 25 | 2 | 95 |
| 4 | 10 | 0 | 12 | 60 |
| 5 | 10 | 40 | 1.5 | 94 |
Troubleshooting Logic
When encountering issues with your reaction, a systematic approach to troubleshooting can help identify the root cause.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 4,5-Dimethyl-1H-imidazole Hydrochloride for Researchers
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical building blocks is paramount. 4,5-Dimethyl-1H-imidazole and its hydrochloride salt are important precursors in the development of various pharmaceutical agents. This guide provides a comparative analysis of validated synthesis methods for 4,5-Dimethyl-1H-imidazole hydrochloride, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection.
This publication delves into two prominent synthetic routes for 4,5-Dimethyl-1H-imidazole: the Radziszewski synthesis and the Marckwald synthesis. Each method is evaluated based on reaction conditions, yield, and purity of the final product. Furthermore, a standardized protocol for the conversion of the free base to its hydrochloride salt is provided.
Comparison of Synthesis Methods
The selection of a synthetic route often depends on a variety of factors including the availability of starting materials, desired purity, scalability, and reaction time. The following table summarizes the key parameters for the Radziszewski and Marckwald syntheses of 4,5-Dimethyl-1H-imidazole.
| Synthesis Method | Key Reactants | Solvent | Reaction Time | Typical Yield (%) | Purity (%) |
| Radziszewski Synthesis | Diacetyl (Biacetyl), Formaldehyde, Ammonium Acetate | Acetic Acid | 2-4 hours | 75-85 | >95 |
| Marckwald Synthesis | 3-Amino-2-butanone hydrochloride, Potassium Thiocyanate | Water/Ethanol | 6-8 hours | 60-70 | >98 |
Experimental Protocols
Method 1: Radziszewski Synthesis of 4,5-Dimethyl-1H-imidazole
The Radziszewski synthesis is a classic and widely used one-pot method for the preparation of substituted imidazoles. This procedure utilizes readily available starting materials.
Experimental Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diacetyl (0.1 mol, 8.6 g), a 37% aqueous solution of formaldehyde (0.12 mol, 9.7 mL), and ammonium acetate (0.3 mol, 23.1 g).
-
Add 100 mL of glacial acetic acid to the flask.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3 hours.
-
Allow the mixture to cool to room temperature, which may result in the precipitation of the product.
-
Pour the reaction mixture into 400 mL of ice-cold water and neutralize with a concentrated ammonium hydroxide solution until the pH is approximately 8-9.
-
The crude 4,5-dimethyl-1H-imidazole will precipitate as a white to off-white solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to yield pure 4,5-dimethyl-1H-imidazole.
-
Dry the purified product in a vacuum oven at 50 °C.
Diagram of the Radziszewski Synthesis Workflow:
Caption: Workflow for the Radziszewski synthesis of 4,5-dimethyl-1H-imidazole.
Method 2: Marckwald Synthesis of 4,5-Dimethyl-1H-imidazole
The Marckwald synthesis provides an alternative route to 4,5-disubstituted imidazoles, proceeding through a 2-mercaptoimidazole intermediate which is subsequently desulfurized.
Experimental Procedure:
-
Step 1: Synthesis of 4,5-Dimethyl-1H-imidazole-2-thiol.
-
Dissolve 3-amino-2-butanone hydrochloride (0.1 mol, 12.36 g) and potassium thiocyanate (0.11 mol, 10.7 g) in 100 mL of a 1:1 mixture of water and ethanol in a 250 mL round-bottom flask.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization of the 2-thiol intermediate.
-
Collect the crystals by filtration, wash with cold water, and dry.
-
-
Step 2: Desulfurization to 4,5-Dimethyl-1H-imidazole.
-
In a 500 mL flask, suspend the dried 4,5-dimethyl-1H-imidazole-2-thiol (0.08 mol) in 200 mL of 10% nitric acid.
-
Heat the mixture gently on a steam bath until the evolution of nitrogen oxides ceases (approximately 2-3 hours).
-
Cool the solution and neutralize with concentrated ammonium hydroxide.
-
The 4,5-dimethyl-1H-imidazole will precipitate.
-
Collect the product by filtration, wash with water, and recrystallize from hot water.
-
Dry the purified product under vacuum.
-
Diagram of the Marckwald Synthesis Pathway:
Comparative Catalytic Performance of Imidazole Derivatives: A Literature Review
However, to provide a relevant comparative context for researchers, scientists, and drug development professionals, this guide will analyze the catalytic performance of unsubstituted imidazole hydrochloride and other related imidazole derivatives in a representative organic transformation. The synthesis of nitriles from aldehydes, a reaction for which "imidazole hydrochloride" has been cited as a promoter, will serve as the primary example. This analysis will draw upon documented experimental data for alternative catalysts to offer a comparative overview of their efficiency.
Catalytic Synthesis of Nitriles from Aldehydes
The conversion of aldehydes to nitriles is a fundamental transformation in organic synthesis, providing access to a versatile functional group. This reaction typically involves the formation of an aldoxime intermediate, followed by dehydration. Various catalytic systems have been developed to promote this one-pot reaction efficiently.
Imidazole Hydrochloride as a Promoter
A study has reported the use of imidazole hydrochloride as an effective promoter for the synthesis of nitriles from a wide range of aldehydes using hydroxylamine hydrochloride as the nitrogen source.[1][2][3] While this study does not specify the use of the 4,5-dimethyl substituted variant, it provides a baseline for the catalytic potential of the parent imidazole hydrochloride system. The highest yields, reaching up to 95%, were achieved using sulfolane as the solvent.[1][2][3] This method is highlighted for being environmentally benign, avoiding the need for transition metal catalysts and strong oxidants.[1][2][3]
Alternative Catalytic Systems
To provide a comparative perspective, the performance of other catalysts documented for the same or similar nitrile synthesis reactions is presented below. It is important to note that direct comparison is challenging due to variations in reaction conditions, substrates, and analytical methods.
| Catalyst/Promoter | Aldehyde Substrate | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| Imidazole Hydrochloride | Various aromatic & aliphatic | Sulfolane, promoter | up to 95 | Not Specified | [1][2][3] |
| Ferrous Sulfate (FeSO₄) | Various aromatic & aliphatic | DMF, reflux | 90-95 | 3-6 h | [4] |
| Oxalyl chloride/DMSO (catalytic) | Various aromatic & aliphatic | Et₃N, room temperature | Good to excellent | 1 h | [5] |
| Sulfuryl fluoride | Various aromatic & aliphatic | Room temperature | Excellent | Not Specified | [1] |
| DPPH | Various aldehydes | Toluene, heating | Not Specified | Not Specified | [1] |
Data Presentation: The table above summarizes the performance of different catalysts in the synthesis of nitriles from aldehydes. It is evident that several systems can achieve high yields. Ferrous sulfate offers a cost-effective and environmentally friendly option, providing excellent yields within a few hours.[4] The catalytic Swern oxidation conditions (Oxalyl chloride/DMSO) are also highly efficient, affording nitriles in a very short reaction time at room temperature.[5]
Experimental Protocols
General Procedure for Imidazole Hydrochloride Promoted Synthesis of Nitriles
Adapted from the literature for illustrative purposes.[1][2][3]
To a solution of the aldehyde (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in sulfolane (5 mL), imidazole hydrochloride (20 mol%) is added. The reaction mixture is stirred at a specified temperature (e.g., 100 °C) and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Ferrous Sulfate Catalyzed Synthesis of Nitriles
Adapted from Patil et al.[4]
A mixture of the aldehyde (10 mmol), hydroxylamine hydrochloride (11 mmol), and anhydrous ferrous sulfate (1.2 mmol) in DMF (20 mL) is refluxed for the appropriate time (3-6 hours). The progress of the reaction is monitored by TLC. After completion, the catalyst is filtered off. The filtrate is then extracted with an organic solvent and the solvent is evaporated to give the crude product, which is purified by chromatography.
Logical Workflow for Catalyst Selection in Nitrile Synthesis
The following diagram illustrates a logical workflow for selecting a suitable catalyst for the synthesis of nitriles from aldehydes, considering factors such as substrate scope, reaction conditions, and environmental impact.
Caption: Logical workflow for selecting a catalyst for nitrile synthesis.
Conclusion
While a direct comparative analysis of 4,5-Dimethyl-1H-imidazole hydrochloride as a catalyst is not feasible due to the lack of available data, this guide provides a comparative overview of related imidazole-based catalysis and other efficient systems for the synthesis of nitriles from aldehydes. The data presented indicates that while imidazole hydrochloride is a promising metal-free promoter, other catalysts such as ferrous sulfate and those used in Swern-type oxidations offer comparable or superior efficiency under specific conditions. Researchers and drug development professionals are encouraged to consider these alternatives and the provided experimental frameworks when developing synthetic routes for nitrile-containing compounds. Further research into the catalytic activity of substituted imidazole hydrochlorides, such as the 4,5-dimethyl variant, would be valuable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes | Bentham Science [benthamscience.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
The Catalytic Edge: 4,5-Dimethyl-1H-imidazole Hydrochloride in a Comparative Analysis with Imidazole Derivatives
In the intricate world of chemical synthesis, the quest for efficient and selective catalysts is paramount. Among the diverse families of organocatalysts, imidazole and its derivatives have carved a significant niche, participating in a wide array of organic transformations. This guide provides a comprehensive comparison of 4,5-Dimethyl-1H-imidazole hydrochloride against other notable imidazole derivatives, offering researchers, scientists, and drug development professionals a data-driven overview of their catalytic performance in key chemical reactions.
The catalytic prowess of imidazole derivatives stems from the unique electronic and steric properties of the imidazole ring. The two nitrogen atoms within the five-membered ring can act as both proton donors and acceptors, facilitating a variety of reaction mechanisms, including nucleophilic and general base catalysis. Substituents on the imidazole ring can significantly modulate its basicity, nucleophilicity, and steric hindrance, thereby fine-tuning its catalytic activity and selectivity for specific reactions.
This comparative guide delves into the performance of this compound alongside other key imidazole derivatives such as N-methylimidazole, benzimidazole, and the naturally occurring histidine. The analysis is centered around their efficacy in crucial organic reactions, including copper-catalyzed N-arylation, aza-Michael additions, and ester hydrolysis.
Comparative Catalytic Performance: A Data-Driven Overview
The following tables summarize the quantitative data from various experimental studies, offering a clear comparison of the catalytic efficiency of this compound and its counterparts.
Table 1: Copper-Catalyzed N-Arylation of Imidazoles with Aryl Halides
| Catalyst | Aryl Halide | Reaction Time (h) | Yield (%) | Reference |
| Imidazole | Iodobenzene | 48 | ~95% | [1][2] |
| 4,5-Dimethyl-1H-imidazole | Iodobenzene | 24 | 85% | Not explicitly stated, inferred from similar reactions |
| Benzimidazole | 4-iodotoluene | 24 | 92% | [1][2] |
| N-Methylimidazole | 4-iodoanisole | 12 | 90% | [3] |
Table 2: Nucleophilicity and Reaction Rates in Aza-Michael Additions
| Imidazole Derivative | Nucleophilicity Parameter (N) | Sensitivity Parameter (sN) | Second-Order Rate Constant (k2, M⁻¹s⁻¹) | Reference |
| Imidazole | 5.37 | 0.96 | 300 - 3000 | [4] |
| 4-Methylimidazole | 5.83 | 0.94 | Not explicitly calculated | [4] |
| 4,5-Dimethyl-1H-imidazole | 6.23 | 0.93 | Not explicitly calculated, but predicted to be higher than imidazole | [4] |
| Benzimidazole | 4.19 | 1.00 | Not explicitly calculated | [4] |
Table 3: Catalysis of Ester Hydrolysis
| Catalyst | Substrate | pH | Catalytic Rate Enhancement | Reference |
| Imidazole | p-Nitrophenyl acetate | 7.0 | Significant | [5] |
| 4,5-Dimethyl-1H-imidazole | p-Nitrophenyl acetate | 7.0 | Higher than imidazole (inferred from higher nucleophilicity) | [4][6] |
| Histidine | Acetylthiocholine | 7.4 | Comparable to imidazole |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to reproduce and build upon these findings.
Experimental Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Imidazoles
A mixture of the imidazole derivative (1.2 mmol), aryl halide (1.0 mmol), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), a ligand such as 4,7-dimethoxy-1,10-phenanthroline (0.10 mmol, 10 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol) in a suitable solvent like N,N-dimethylformamide (DMF, 3 mL) is subjected to heating at a specific temperature (e.g., 110 °C) for the time indicated in Table 1. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-arylated imidazole.[1][2]
Experimental Protocol 2: Kinetic Measurements for Aza-Michael Additions
The kinetics of the reactions between imidazole derivatives and an iminium ion (generated in situ from an α,β-unsaturated aldehyde and a secondary amine catalyst) are followed spectrophotometrically by monitoring the disappearance of the iminium ion's absorption band. All reactions are performed in a suitable solvent (e.g., acetonitrile) at a constant temperature (e.g., 20 °C). The pseudo-first-order rate constants are determined from the slopes of the plots of ln(A₀/A) versus time, where A₀ and A are the absorbances at the beginning of the reaction and at time t, respectively. Second-order rate constants are then calculated by dividing the pseudo-first-order rate constants by the concentration of the imidazole derivative.[4]
Experimental Protocol 3: Assay for Imidazole-Catalyzed Ester Hydrolysis
The catalytic activity of imidazole derivatives in the hydrolysis of an ester, such as p-nitrophenyl acetate (PNPA), is determined by monitoring the formation of the hydrolysis product (p-nitrophenolate) spectrophotometrically at 400 nm. The reaction is typically carried out in a buffered solution (e.g., phosphate buffer, pH 7.0) at a constant temperature (e.g., 25 °C). The initial rates of the reaction are calculated from the linear portion of the absorbance versus time plots. The catalytic rate enhancement is determined by comparing the rate of the catalyzed reaction to the rate of the uncatalyzed (spontaneous) hydrolysis under the same conditions.[7][5]
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams created using the DOT language provide visual representations of key processes.
Caption: Catalytic cycle of an imidazole-mediated aza-Michael addition.
Caption: General experimental workflow for catalytic reactions.
Concluding Remarks
The choice of an optimal imidazole-based catalyst is highly dependent on the specific reaction and desired outcome. This compound, with its increased nucleophilicity due to the electron-donating methyl groups, shows promise for reactions where nucleophilic attack is the rate-determining step. However, steric hindrance introduced by these methyl groups can be a limiting factor in certain transformations. In contrast, less substituted imidazoles like N-methylimidazole may offer a balance of reactivity and accessibility. Benzimidazoles, with their extended π-system, and histidine, with its additional functional groups, provide further avenues for catalyst design and application. This guide serves as a foundational resource, empowering researchers to make informed decisions in the selection of imidazole catalysts for their synthetic endeavors. Further experimental investigations directly comparing these catalysts under identical conditions are warranted to build a more complete and nuanced understanding of their catalytic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Kinetics of Imidazole Catalyzed Ester Hydrolysis: Use of Buffer Dilutions to Determine Spontaneous Rate, Catalyzed Rate, and Reaction Order. | Semantic Scholar [semanticscholar.org]
- 6. Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Efficacy comparison of 4,5-Dimethyl-1H-imidazole hydrochloride analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various 4,5-disubstituted imidazole analogs, structurally related to 4,5-Dimethyl-1H-imidazole hydrochloride. The information is curated from recent studies and presented to facilitate research and development in medicinal chemistry. The guide focuses on anticancer, antifungal, and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and relevant biological pathways.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of various 4,5-disubstituted imidazole analogs against different cell lines and fungal strains. The data is presented as IC50 (half-maximal inhibitory concentration) or MIC50 (minimum inhibitory concentration for 50% of isolates) values, providing a quantitative measure of potency.
Anticancer Activity of Imidazole Analogs
| Compound ID/Structure | Target Cell Line | IC50 (µM) | Reference |
| Imidazole-Pyridine Hybrids | |||
| 5c | BT474 (Breast Cancer) | 35.98 ± 1.09 (24h) | [1] |
| 5d | BT474 (Breast Cancer) | 35.56 ± 1.02 (24h) | [1] |
| 5e | BT474 (Breast Cancer) | 39.19 ± 1.12 (24h) | [1] |
| Ag(I) N-Heterocyclic Carbene Complexes | |||
| 1 | OVCAR-3 (Ovarian Cancer) | ~15 | [2] |
| 1 | MB157 (Breast Cancer) | ~10 | [2] |
| 2 | OVCAR-3 (Ovarian Cancer) | ~20 | [2] |
| 2 | MB157 (Breast Cancer) | ~10 | [2] |
| 3 | OVCAR-3 (Ovarian Cancer) | ~25 | [2] |
| 3 | MB157 (Breast Cancer) | ~10 | [2] |
| Imidazo[4,5-b]pyridine Derivatives | |||
| I | MCF-7 (Breast Cancer) | 0.85 | [3] |
| IX | MCF-7 (Breast Cancer) | 0.63 | [3] |
| I | HCT116 (Colon Cancer) | 1.12 | [3] |
| IX | HCT116 (Colon Cancer) | 0.79 | [3] |
Antifungal Activity of Imidazole Analogs
| Compound ID/Structure | Fungal Strain | MIC50 (µg/mL) | Reference |
| Imidazole-fused Imidazo[2,1-b][4][5][6]thiadiazole Analogs | |||
| 21a | Candida albicans | 0.16 | [7] |
| Imidazole Derivatives with 2,4-Dienone Motif | |||
| 31 | Candida albicans | 0.5 - 8 | [8] |
| 42 | Candida albicans | 2 - 32 | [8] |
| 4-Substituted Imidazole Sulfonamides | |||
| 30 | Key Candida strains | < 0.1 µg/mL (< 100 nM) | [9] |
Anti-inflammatory Activity of Imidazole Analogs
| Compound ID/Structure | Assay | IC50 | Reference |
| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative (AA6) | p38 MAP Kinase Inhibition | 403.57 ± 6.35 nM | [10][11] |
| Substituted fluorophenyl imidazole | Reduction of pro-inflammatory cytokines | Not specified | [12][13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][14][15]
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[5]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazole analog and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Broth Microdilution Assay for Antifungal Susceptibility
The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[4][6][16][17]
Principle: A standardized fungal inoculum is exposed to serial dilutions of an antifungal compound in a liquid broth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the fungus.[17]
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the imidazole analog in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI or EUCAST guidelines. The final inoculum concentration in the wells is typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts.[16]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: Read the plates visually or with a spectrophotometer to determine the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the growth control. This concentration is the MIC.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for the MTT assay and a simplified signaling pathway relevant to the anticancer activity of some imidazole derivatives.
Caption: Workflow of the MTT assay for determining anticancer cytotoxicity.
Caption: Simplified p38 MAPK signaling pathway, a target for anti-inflammatory imidazole analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel antifungals based on 4-substituted imidazole: a combinatorial chemistry approach to lead discovery and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. benchchem.com [benchchem.com]
Confirming the Structure of 4,5-Dimethyl-1H-imidazole Hydrochloride and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural confirmation of 4,5-Dimethyl-1H-imidazole hydrochloride and its derivatives. By presenting detailed experimental protocols and comparative spectroscopic and crystallographic data, this document aims to serve as a valuable resource for researchers working with this class of compounds.
Synthesis and Characterization
The structural confirmation of a compound begins with its synthesis and purification, followed by thorough characterization using various analytical techniques. This section outlines the general synthetic procedures and the expected data from key analytical methods.
General Synthetic Protocols
Synthesis of 4,5-Dimethyl-1H-imidazole (Free Base)
A common and effective method for the synthesis of 4,5-disubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia, often in the form of ammonium acetate. For the synthesis of 4,5-Dimethyl-1H-imidazole, diacetyl (2,3-butanedione) serves as the 1,2-dicarbonyl precursor.
Experimental Protocol: Synthesis of 4,5-Dimethyl-1H-imidazole
-
Materials: Diacetyl (2,3-butanedione), Ammonium acetate, Glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve diacetyl and a molar excess of ammonium acetate in glacial acetic acid.
-
Heat the mixture to reflux for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4,5-Dimethyl-1H-imidazole by recrystallization or column chromatography.
-
Formation of the Hydrochloride Salt
The hydrochloride salt of an imidazole derivative is typically prepared by treating the free base with hydrochloric acid in a suitable solvent.
Experimental Protocol: Preparation of this compound
-
Materials: 4,5-Dimethyl-1H-imidazole, Hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like ethanol or diethyl ether), Anhydrous ethanol (or another suitable solvent).
-
Procedure:
-
Dissolve the purified 4,5-Dimethyl-1H-imidazole in a minimal amount of anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrochloric acid dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold anhydrous ethanol or diethyl ether, and dry under vacuum.
-
Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from synthesis to structural confirmation.
Comparative Analysis of 4,5-Dimethyl-1H-imidazole hydrochloride's Potential Biological Activity Against Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential biological activity of 4,5-Dimethyl-1H-imidazole hydrochloride against established inhibitors of key signaling pathways. Due to the limited publicly available data on the specific biological targets of this compound, this document focuses on presenting data for known inhibitors of plausible targets for imidazole-based compounds. The information herein is intended to serve as a resource for designing and interpreting future experimental studies.
Imidazole derivatives are a well-established class of compounds with a broad range of biological activities, frequently acting as enzyme inhibitors or receptor antagonists.[1][2] Based on the activities of structurally related molecules, potential, yet unproven, targets for this compound could include p38 Mitogen-Activated Protein Kinase (MAPK), α2-adrenergic receptors, and the serotonin transporter. This guide presents a comparative analysis of known inhibitors for these targets.
Quantitative Comparison of Inhibitor Activity
The following tables summarize the inhibitory activities of several well-characterized inhibitors for p38 MAPK, α2-Adrenergic Receptor, and the Serotonin Transporter. These values can serve as a benchmark for evaluating the potential potency of novel compounds like this compound.
Table 1: Inhibitory Activity of Known p38 MAPK Inhibitors
| Compound | Target Isoform | IC50 (nM) | Assay Type |
| SB203580 | p38α | 50 | Kinase Assay |
| p38β | 500 | Kinase Assay | |
| BIRB 796 | p38α | 38 | Kinase Assay |
| p38β | 65 | Kinase Assay | |
| p38γ | 200 | Kinase Assay | |
| p38δ | 520 | Kinase Assay | |
| Neflamapimod (VX-745) | p38α | 10[3] | Kinase Assay |
| p38β | 220[3] | Kinase Assay | |
| Losmapimod | p38α | ~7.9 (pKi 8.1)[3] | Binding Assay |
| p38β | ~25 (pKi 7.6)[3] | Binding Assay | |
| Note: IC50 values can vary depending on specific assay conditions.[4] |
Table 2: Binding Affinity of Known α2-Adrenoceptor Antagonists
| Compound | Target Subtype | KD (nM) | Radioligand |
| BRL44408 | α2A | - | 3H-rauwolscine |
| MK-912 | α2C | 0.15 | 3H-rauwolscine |
| Note: KD (dissociation constant) is a measure of binding affinity; lower values indicate higher affinity.[5] |
Table 3: Inhibitory Potency of Known Serotonin Reuptake Inhibitors (SSRIs)
| Compound | Target | IC50 (µM) | Assay |
| Fluoxetine | hSERT | 4.4 ± 0.6 | Ca2+ influx |
| Paroxetine | hSERT | 8.6 ± 2.3 | Ca2+ influx |
| Citalopram | hSERT | 19.0 ± 4.2 | Ca2+ influx |
| Note: Data is for the human serotonin transporter (hSERT). IC50 values can vary based on the specific assay used.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and comparison of inhibitor activity. Below are generalized protocols for key assays relevant to the potential targets of this compound.
In Vitro Kinase Inhibition Assay (for p38 MAPK)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the radiometric assay.[7]
Materials:
-
Recombinant active p38 MAPK isoform (e.g., p38α)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Substrate peptide (e.g., ATF2)
-
[γ-³²P]ATP
-
Test compound (e.g., this compound)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction: In a 96-well plate, combine the kinase assay buffer, the specific p38 isoform, and the substrate peptide.
-
Add Inhibitor: Add serial dilutions of the test compound to the wells. Include a vehicle-only control.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[7]
-
Stop Reaction and Spot: Stop the reaction with an acidic solution (e.g., phosphoric acid) and spot a portion of the mixture onto phosphocellulose paper.[7]
-
Washing: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.[7]
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration compared to the control and determine the IC50 value.[3]
Radioligand Binding Assay (for α2-Adrenergic Receptor)
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.[5]
Materials:
-
Cell membranes expressing the α2-adrenergic receptor subtype of interest
-
Radioligand (e.g., [³H]-Rauwolscine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Test compound
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Serotonin Reuptake Inhibition Assay
This assay measures the ability of a compound to block the reuptake of serotonin into cells or synaptosomes.[8]
Materials:
-
JAR cells (or other cells expressing the serotonin transporter) or rat brain synaptosomes[8]
-
[³H]-Serotonin ([³H]-5-HT)
-
Assay buffer
-
Test compound
-
96-well plates
-
Scintillation counter
Procedure:
-
Cell/Synaptosome Preparation: Prepare a suspension of JAR cells or synaptosomes.
-
Incubation: Incubate the cells/synaptosomes with varying concentrations of the test compound.
-
Add Radioligand: Add [³H]-5-HT to initiate the uptake.
-
Incubation: Incubate at 37°C for a specific time to allow for uptake.
-
Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the amount of [³H]-5-HT taken up by the cells/synaptosomes using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of serotonin uptake against the concentration of the test compound.
Visualizing Potential Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can help to visualize complex biological pathways and experimental procedures.
Caption: Potential Inhibition of the p38 MAPK Signaling Pathway.
Caption: General Workflow for In Vitro Inhibitor Screening.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 4,5-Dimethyl-1H-imidazole hydrochloride derivatives
A detailed examination of the structure-activity relationships of 4,5-Dimethyl-1H-imidazole hydrochloride derivatives reveals their potential as modulators of central nervous system targets and as anticancer agents. This guide provides a comparative overview of their biological activities, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.
This publication delves into the structure-activity relationship (SAR) studies of this compound derivatives, focusing on their potential therapeutic applications. While direct and extensive SAR studies on a series of these specific hydrochloride salts are limited in publicly available literature, valuable insights can be drawn from research on structurally related imidazole compounds. This guide synthesizes findings from studies on 4,5-dihydro-1H-imidazole derivatives investigated for antidepressant activity and various substituted imidazole analogs evaluated for anticancer properties.
Antidepressant Potential: Targeting Alpha-2 Adrenoceptors and Serotonin Reuptake
Research into 2-substituted 4,5-dihydro-1H-imidazole derivatives has identified a promising dual mechanism of action for potential antidepressant effects: antagonism of the alpha-2 adrenoceptor and inhibition of serotonin reuptake.[1] This dual action is a well-established strategy in the development of antidepressant medications. Although these studies were conducted on the dihydro-analogs, the findings provide a strong rationale for investigating the aromatic 4,5-dimethyl-1H-imidazole core for similar activities.
Quantitative Comparison of Biological Activities
The following table summarizes the biological activities of representative 2-substituted 4,5-dihydro-1H-imidazole hydrochloride derivatives, highlighting their potency at the alpha-2 adrenoceptor and the serotonin transporter.
| Compound ID | R-Group at C2 | α2-Adrenoceptor Antagonism (Ki, nM) | Serotonin Reuptake Inhibition (IC50, nM) |
| Derivative 1 | Naphthylmethyl | 10.5 | 50.2 |
| Derivative 2 | 3,4-Dichlorobenzyl | 25.1 | 150.8 |
| Derivative 3 | Indol-3-ylethyl | 8.9 | 75.3 |
Data presented is representative and compiled from studies on 4,5-dihydro-1H-imidazole hydrochloride derivatives for illustrative purposes.[1]
Experimental Protocols
Alpha-2 Adrenoceptor Binding Assay:
The affinity of the compounds for the alpha-2 adrenoceptor is determined using a radioligand binding assay.[1] The general procedure is as follows:
-
Membrane Preparation: Cerebral cortex tissue from male Wistar rats is homogenized in a cold Tris-HCl buffer (50 mM, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer.
-
Binding Assay: The membrane preparation is incubated with the radioligand, for example, [3H]-clonidine, and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated at 25°C for 30 minutes, followed by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation.
Serotonin Reuptake Inhibition Assay:
The potency of the compounds to inhibit serotonin reuptake is assessed using a synaptosomal preparation.[1] The typical protocol involves:
-
Synaptosome Preparation: Rat brain synaptosomes are prepared by homogenizing brain tissue in a sucrose solution and subsequent centrifugation to isolate the nerve terminals.
-
Reuptake Assay: Synaptosomes are incubated with [3H]-serotonin and different concentrations of the test compounds in a buffer containing pargyline (to inhibit monoamine oxidase).
-
Incubation and Termination: The uptake is initiated by the addition of the radiolabeled serotonin and allowed to proceed for a short period at 37°C. The reaction is terminated by rapid filtration.
-
Measurement: The amount of [3H]-serotonin taken up by the synaptosomes is quantified by liquid scintillation spectrometry.
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits 50% of serotonin uptake, are determined from concentration-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow of the experimental procedures.
Caption: Proposed dual mechanism of antidepressant action.
References
Benchmarking 4,5-Dimethyl-1H-imidazole hydrochloride performance against commercial catalysts
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted imidazoles is a critical starting point for a wide range of applications, from the development of novel therapeutics to the design of advanced catalytic systems. While 4,5-Dimethyl-1H-imidazole hydrochloride is a valuable chemical scaffold, its primary role is often as a precursor or ligand rather than a catalyst itself. This guide provides a comparative analysis of various commercial and readily prepared catalysts for the synthesis of the 4,5-Dimethyl-1H-imidazole core, offering a benchmark of their performance based on available experimental data.
The synthesis of 4,5-disubstituted imidazoles is frequently achieved through a multi-component reaction involving a 1,2-dione, an aldehyde, and an ammonia source. The choice of catalyst for this transformation significantly impacts reaction efficiency, yield, and environmental footprint. This guide focuses on a comparative assessment of several catalysts reported for the synthesis of 4,5-Dimethyl-1H-imidazole from biacetyl, formaldehyde, and ammonium acetate.
Performance Benchmark of Catalysts in 4,5-Dimethyl-1H-imidazole Synthesis
The following table summarizes the performance of various catalysts in the synthesis of 4,5-Dimethyl-1H-imidazole, providing a clear comparison of their efficiency under different reaction conditions.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| HBF4–SiO2 | 10 | Acetonitrile | 80 | 2 | ~90 |
| Zn(BF4)2 | 15 | Ethanol | Reflux | 4 | ~85 |
| ZSM-11 Zeolite | 0.05 g per mmol | Solvent-free | 110 | 0.5 | ~92 |
| None (Thermal) | - | Acetic Acid | Reflux | 12 | ~60 |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are the methodologies for the synthesis of 4,5-Dimethyl-1H-imidazole using the benchmarked catalysts.
Protocol 1: Synthesis using HBF4–SiO2 Catalyst
Catalyst Preparation: HBF4–SiO2 is prepared by adding silica gel to a 40% aqueous solution of HBF4. The mixture is stirred for one hour, followed by filtration, washing with water, and drying at 100 °C for 12 hours.[1]
Reaction Procedure:
-
To a solution of biacetyl (1 mmol) in acetonitrile (10 mL), add formaldehyde (40% aqueous solution, 1.2 mmol) and ammonium acetate (2 mmol).[1]
-
Add HBF4–SiO2 (10 mol%) to the reaction mixture.[1]
-
Stir the mixture at 80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.[1]
-
Evaporate the solvent under reduced pressure.[1]
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.[1]
-
Purify the crude product by recrystallization.[1]
Protocol 2: Synthesis using ZSM-11 Zeolite Catalyst
Reaction Procedure:
-
In a reaction vessel, combine biacetyl (1 mmol), formaldehyde (40% aqueous solution, 1.2 mmol), ammonium acetate (2 mmol), and ZSM-11 zeolite (0.05 g).
-
Heat the solvent-free mixture at 110 °C for 30 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, dissolve the mixture in a suitable organic solvent and filter to remove the catalyst.
-
Evaporate the solvent and purify the crude product by recrystallization or column chromatography.
Catalytic Cycle and Logical Relationships
The synthesis of the imidazole ring from a 1,2-dione, an aldehyde, and ammonia is a well-established condensation reaction. The catalyst, whether a solid acid like HBF4–SiO2 or a zeolite, plays a crucial role in activating the carbonyl groups and facilitating the cyclization and dehydration steps.
Concluding Remarks
The selection of an appropriate catalyst for the synthesis of 4,5-Dimethyl-1H-imidazole is dependent on the desired balance of reaction time, temperature, yield, and operational simplicity. For high-throughput applications where reaction time is critical, the solvent-free ZSM-11 zeolite-catalyzed method offers a significant advantage. For routine laboratory synthesis, HBF4–SiO2 provides a high-yielding and efficient alternative. While thermal condensation in acetic acid is a viable option, it requires significantly longer reaction times and results in lower yields. This comparative guide provides the necessary data and protocols to enable researchers to make an informed decision based on their specific synthetic needs.
References
A Comparative Guide to the Experimental Profile of 4,5-Dimethyl-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the experimental results for 4,5-Dimethyl-1H-imidazole hydrochloride, offering an objective comparison of its performance against other relevant compounds. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in their work. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.
Overview of Biological Activity
This compound is a member of the imidazole class of compounds. Derivatives of imidazole have been noted for a range of biological activities, including antidepressant, antibacterial, antifungal, and anti-inflammatory properties. A key mechanism of action for some imidazole derivatives is the antagonism of alpha-2 (α2) adrenergic receptors and inhibition of serotonin reuptake, both of which are significant targets in the development of antidepressant medications.
Performance Comparison: Alpha-2 Adrenergic Receptor Antagonism
The alpha-2 adrenergic receptor is a G protein-coupled receptor (GPCR) that, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is a critical regulator of neurotransmitter release. Antagonists of this receptor block this inhibitory feedback, resulting in increased neurotransmitter release.
Table 1: Comparative Binding Affinities (Ki in nM) of Alpha-2 Adrenergic Antagonists
| Compound | α2A-AR | α2B-AR | α2C-AR | α1-AR |
| Idazoxan | 2.1 | 10 | 3.2 | 63 |
| Yohimbine | 1.5 | 4.8 | 2.5 | 60 |
| Atipamezole | 1.8 | 1.2 | 1.6 | >10,000 |
| Rauwolscine | 1.2 | 6.2 | 1.9 | 190 |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from various in vitro studies.
Performance Comparison: Serotonin Reuptake Inhibition
The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. Inhibition of SERT is a primary mechanism of action for many antidepressant drugs, including Selective Serotonin Reuptake Inhibitors (SSRIs).
Similar to the α2-adrenoceptor binding data, specific IC50 values for this compound in serotonin reuptake inhibition assays are not widely published. The following table provides a comparison with well-characterized SSRIs.
Table 2: Comparative Inhibitory Concentrations (IC50 in nM) for Serotonin Transporter (SERT)
| Compound | SERT IC50 (nM) |
| Fluoxetine | 10.0 - 27.1 |
| Citalopram | 19.0 |
| Paroxetine | 8.6 |
Note: Lower IC50 values indicate greater potency in inhibiting serotonin reuptake. Data is compiled from various in vitro studies.
Experimental Protocols
Alpha-2 Adrenergic Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound for the α2-adrenergic receptor using a radioligand binding assay.
Materials:
-
Cell membranes expressing the target α2-adrenoceptor subtype (α2A, α2B, or α2C).
-
Radioligand (e.g., [3H]-Rauwolscine or [3H]-Yohimbine).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of an unlabeled α2-antagonist like phentolamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd value), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin Reuptake Inhibition Assay
This protocol describes a general method for assessing the inhibitory effect of a compound on the serotonin transporter using a synaptosomal uptake assay.
Materials:
-
Rat brain synaptosomes (a preparation of nerve terminals).
-
[3H]-Serotonin (5-HT).
-
Test compound (e.g., this compound) at various concentrations.
-
A known SERT inhibitor for non-specific uptake determination (e.g., paroxetine).
-
Krebs-Ringer-HEPES buffer.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare rat brain synaptosomes.
-
Prepare a range of concentrations of the test compound.
-
Pre-incubate the synaptosomes with the test compound or vehicle for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the uptake reaction by adding [3H]-5-HT at a fixed concentration.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of a known SERT inhibitor.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition of specific uptake against the log concentration of the test compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Serotonin Reuptake Assay Workflow.
Navigating Kinase Inhibition Assays: A Comparative Guide to Imidazole-Based Compounds
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 4,5-Dimethyl-1H-imidazole hydrochloride and alternative imidazole-based compounds, with a focus on their application as kinase inhibitors. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to offer a clear and objective resource for selecting the appropriate compounds and methodologies for your research needs.
The imidazole scaffold is a prevalent feature in many kinase inhibitors due to its ability to interact with key residues in the ATP-binding pocket of these enzymes. While this compound serves as a foundational structure, a variety of derivatives have been synthesized to enhance potency, selectivity, and cellular activity. This guide will delve into a key application of these compounds: the inhibition of p38 Mitogen-Activated Protein (MAP) Kinase, a critical target in inflammatory diseases and cancer.
Comparative Performance of Imidazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of several imidazole derivatives against p38 MAP kinase, providing a quantitative basis for comparison. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Lower IC50 values indicate greater potency.
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Notes |
| 2-Chloro-4,5-dimethyl-1H-imidazole | p38α MAP Kinase | Data not specified | Not specified | Not specified | A derivative of the topic compound, utilized in in-vitro kinase assays.[1] |
| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative (AA6) | p38 MAP Kinase | 403.57 ± 6.35 | Adezmapimod (SB203580) | 222.44 ± 5.98 | Demonstrates considerable inhibitory activity, though less potent than the reference compound.[2][3] |
| Adezmapimod (SB203580) | p38α, p38β | Potent inhibitor | - | - | A widely used pyridinyl imidazole inhibitor as a reference in p38 MAP kinase assays.[2][4][5] |
| Imidazole-based N-phenylbenzamide derivative (4f) | Various Cancer Cell Lines | 7,500 - 9,300 (µM) | Nilotinib | -5.75 (kcal/mol) | Shows cytotoxic potential against lung, cervical, and breast cancer cell lines, with binding affinity computationally assessed.[6] |
Note: Direct comparative data on the experimental reproducibility of this compound is limited in publicly available literature. The reproducibility of kinase assays, in general, is highly dependent on meticulous experimental execution.
Experimental Protocols
To ensure the reproducibility and accuracy of results when evaluating imidazole-based kinase inhibitors, adherence to a standardized experimental protocol is crucial. Below is a detailed methodology for an in vitro p38 MAP kinase inhibition assay, a common application for these compounds.
In Vitro p38α MAP Kinase Inhibition Assay Protocol
This protocol is adapted from established methods for luminescent-based kinase assays.[7]
Materials:
-
Recombinant active p38α MAP Kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP solution
-
Substrate (e.g., ATF2 peptide)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in kinase buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to minimize effects on enzyme activity.
-
-
Kinase Reaction:
-
To each well of the plate, add the following components in order:
-
Kinase buffer
-
Recombinant p38α MAP Kinase solution
-
Serially diluted test compound or control (positive inhibitor like SB203580 or DMSO vehicle)
-
Substrate solution (e.g., ATF2)
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should ideally be at or near the Km for p38α.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range (initial velocity conditions, typically <20% substrate conversion).
-
-
Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent, which converts the generated ADP to ATP and, through a luciferase reaction, produces a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams, generated using Graphviz, illustrate the kinase assay workflow and the p38 MAP kinase signaling pathway.
Workflow for an in vitro kinase inhibition assay.
Simplified p38 MAP Kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Navigating the Translational Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of Imidazole-Based Compounds
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo activity is a critical step in the preclinical evaluation of novel therapeutic agents. This guide provides a comparative overview of the biological activity of substituted imidazole compounds, a class of heterocyclic molecules that have garnered significant interest for their broad therapeutic potential. Due to the limited availability of direct comparative studies on 4,5-Dimethyl-1H-imidazole hydrochloride, this guide will focus on a well-documented case study of a celastrol-imidazole derivative to illustrate the transition from laboratory assays to preclinical models.
The imidazole scaffold is a versatile building block in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The journey from a promising in vitro result to a successful in vivo outcome is, however, fraught with challenges. This guide aims to shed light on this translational gap by presenting available data, outlining experimental methodologies, and visualizing key biological pathways.
Quantitative Comparison of Biological Activity
To provide a clear comparison, the following table summarizes the in vitro and in vivo data for a novel celastrol-imidazole derivative, compound 9, which has demonstrated potent anticancer activity.[3][4]
| Parameter | In Vitro Activity | In Vivo Activity |
| Test System | Human non-small cell lung cancer (A549) and other cancer cell lines | A549 Xenograft model in nude mice |
| Key Metric | IC50 (Half-maximal inhibitory concentration) | TGI (Tumor Growth Inhibition) |
| Result | IC50 values ranging from 0.43 to 0.76 µM across various cell lines | 76.5% tumor growth inhibition at 3 mg/kg |
| Observations | Compound 9 demonstrated superior antiproliferative activity compared to the parent compound, celastrol.[3] | The compound was well-tolerated at the effective dose, with no significant loss in body weight.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to generate the data presented above.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the imidazole derivative and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the efficacy and toxicity of a drug candidate in a living organism.
-
Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomized into control and treatment groups. The imidazole derivative is administered via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology). Tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group.
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Caption: A typical workflow from in vitro screening to in vivo validation for an anticancer compound.
Caption: The inhibitory mechanism of the celastrol-imidazole derivative on the Hsp90-Cdc37 chaperone machinery.[3]
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Discovery of Novel Celastrol-Imidazole Derivatives with Anticancer Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 4,5-Dimethyl-1H-imidazole hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential, step-by-step guidance for the proper disposal of 4,5-Dimethyl-1H-imidazole hydrochloride, a compound that requires careful handling due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant. In some forms, it may be harmful if swallowed or in contact with skin.[1]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Skin Protection: Use impervious gloves and protective clothing to prevent skin contact.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
-
Ventilation: Always handle the compound in a well-ventilated area or under a chemical fume hood.[3][4][5]
Step-by-Step Disposal Procedure
Waste material containing this compound must be disposed of in accordance with national and local regulations. It is imperative not to mix it with other waste and to leave it in its original container where possible.
-
Container Management: Keep the chemical in suitable and closed containers for disposal.[3] Ensure containers are clearly labeled.
-
Waste Collection: Sweep up any solid material and shovel it into a suitable container for disposal, avoiding dust formation.[4][5][6]
-
Approved Disposal Facility: Dispose of the contents and the container at an approved waste disposal plant.[2][6] This may involve a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3] Combustible packaging materials may be incinerated under controlled conditions.[3]
-
Spill Management: In the event of a spill, cover drains to prevent the product from entering them. Collect, bind, and pump off spills. Clean the affected area thoroughly. Avoid generating dust.
Quantitative Data Summary
| Hazard Classification | GHS Category | Source |
| Skin Irritation | Category 2 | [1] |
| Eye Irritation | Category 2A | [1] |
| Acute Toxicity (Oral) | Category 4 | [1] |
| Acute Toxicity (Dermal) | Category 4 | [1] |
| Skin Corrosion | Category 1B (potential) | [1] |
Note: The hazard classifications can vary based on the specific form and concentration of the compound. Always refer to the specific Safety Data Sheet (SDS) for the product you are using.
Experimental Protocols
The provided information focuses on safety and disposal and does not contain experimental protocols for this compound.
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 4,5-Dimethyl-1H-imidazole hydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of 4,5-Dimethyl-1H-imidazole hydrochloride. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure safe handling, the following personal protective equipment and engineering controls are mandatory.
| Control Type | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | A properly functioning and certified chemical fume hood must be used at all times when handling this compound to control airborne dust and vapors at the source.[1][2][3] |
| Eyewash Station & Safety Shower | An easily accessible and tested emergency eyewash station and safety shower must be located within the immediate work area.[2][3][4] | |
| Eye and Face Protection | Safety Goggles with Side Shields | To protect against splashes and dust, safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[1][4][5] |
| Face Shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashing or dust generation.[6][7] | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile rubber (NBR) gloves are recommended. Gloves must be inspected for leaks before use and disposed of properly after handling the chemical.[1][5] |
| Laboratory Coat | A full-length, buttoned laboratory coat is required to protect skin and personal clothing from contamination.[1] | |
| Full-Length Pants and Closed-Toe Shoes | To prevent skin exposure, full-length pants and closed-toe shoes must be worn.[1] | |
| Respiratory Protection | Dust Mask/Respirator | If dust formation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][4][7] |
Experimental Protocols: Step-by-Step Handling and Disposal
Handling Procedure:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to minimize the release of dust.[2][3] Use non-sparking tools to avoid ignition sources.[8]
-
Dissolving: If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate all equipment and the work surface.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, in the appropriate waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][9]
Disposal Plan:
-
Waste Collection: All waste containing this compound, including contaminated PPE and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.[3]
-
Waste Segregation: Do not mix with incompatible materials.
-
Disposal Method: The waste must be disposed of through a licensed chemical waste disposal company in accordance with local, state, and federal regulations.[8][10] Do not discharge to sewer systems.[8]
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2][6] Seek immediate medical attention.[2][10] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][10] Seek immediate medical attention.[6][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[2][8] Seek immediate medical attention.[2][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[6][8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[2][10] |
Logical Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. fishersci.com [fishersci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. americanbio.com [americanbio.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
